Methyl 4-(2-(dimethylamino)ethoxy)benzoate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
methyl 4-[2-(dimethylamino)ethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(2)8-9-16-11-6-4-10(5-7-11)12(14)15-3/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWGWKQKBDJZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001201960 | |
| Record name | Benzoic acid, 4-[2-(dimethylamino)ethoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001201960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73119-82-1 | |
| Record name | Benzoic acid, 4-[2-(dimethylamino)ethoxy]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73119-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[2-(dimethylamino)ethoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001201960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 4-(2-(dimethylamino)ethoxy)benzoate chemical structure and IUPAC name
An In-Depth Technical Guide to Methyl 4-(2-(dimethylamino)ethoxy)benzoate
Abstract
This compound, a benzoate ester derivative, is a molecule of significant interest in both pharmaceutical and material sciences.[1] Characterized by a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol , it serves as a highly versatile chemical building block.[1] Its structure incorporates a dimethylaminoethoxy side chain, a key pharmacophore found in various active pharmaceutical ingredients (APIs), most notably Itopride, a gastroprokinetic agent.[1][2] Beyond its role as a crucial pharmaceutical intermediate, its tertiary amine functionality allows it to serve as a slow-acting polymerization accelerator in material science applications.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic protocols, key applications, and essential safety information, tailored for researchers and drug development professionals.
Chemical Identity and Structure
IUPAC Name
The formal IUPAC name for this compound is methyl 4-[2-(dimethylamino)ethoxy]benzoate .[1]
Chemical Structure
The molecule consists of a central benzene ring substituted at positions 1 and 4. A methyl ester group (-COOCH₃) is attached at position 1, and an ether-linked dimethylaminoethyl group (-O-CH₂-CH₂-N(CH₃)₂) is at position 4. The tertiary amine and the ester group are the primary sites of chemical reactivity.[1]
Key Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 73119-82-1 | [1][3] |
| Molecular Formula | C₁₂H₁₇NO₃ | [1][3] |
| Molecular Weight | 223.27 g/mol | [1][3] |
| SMILES | O=C(OC)C1=CC=C(OCCN(C)C)C=C1 | [3] |
| InChI Key | OIWGWKQKBDJZRH-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for determining its handling, storage, and application. The data below is essential for designing synthetic routes and purification strategies.
| Property | Value | Method/Conditions | Source |
| Melting Point | -34 °C (-29 °F) | Literature | |
| Boiling Point | 212 °C (414 °F) | Literature | |
| Density | 1.045 g/cm³ | at 25 °C (77 °F) | |
| Partition Coefficient (log P) | 2.59 | at 22.8 °C (73.0 °F) |
The low melting point indicates that this compound is a liquid at standard ambient temperature and pressure. Its log P value suggests moderate lipophilicity, indicating solubility in a range of organic solvents.
Synthesis and Mechanistic Considerations
Overview of Synthetic Strategies
The synthesis of this compound typically involves a direct two-step process combining etherification and esterification.[1] The most common and industrially scalable approach is a Williamson ether synthesis. This method is favored for its high efficiency and the use of readily available starting materials.[1]
An alternative, multi-step route can be employed for greater flexibility, especially when synthesizing analogues.[1] This may involve starting with a precursor like 4-hydroxybenzonitrile, performing the etherification, and then converting the nitrile group into the methyl ester via hydrolysis to the carboxylic acid followed by esterification.[1]
Experimental Protocol: Williamson Ether Synthesis Approach
This protocol details the synthesis from methyl 4-hydroxybenzoate and 2-chloro-N,N-dimethylethanamine hydrochloride. This method is a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) until the starting material is consumed.
Materials:
-
Methyl 4-hydroxybenzoate
-
2-chloro-N,N-dimethylethanamine hydrochloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-hydroxybenzoate (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Subsequently, add anhydrous potassium carbonate (2.5 eq). The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming a phenoxide intermediate. This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol.
-
Nucleophilic Substitution: Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) to the stirring mixture. The reaction is heated to 80-90°C. The phenoxide attacks the electrophilic carbon of the chloro-amine in an Sₙ2 reaction, displacing the chloride and forming the desired ether linkage. DMF is an ideal solvent for this reaction as its polar aprotic nature stabilizes the transition state without solvating the nucleophile excessively.
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the methyl 4-hydroxybenzoate spot disappears.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. The product will partition into an organic layer.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The use of a brine wash for the combined organic layers helps to remove residual water and DMF.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the key stages of the Williamson ether synthesis protocol described above.
Caption: Workflow for the synthesis of this compound.
Applications and Significance in Research and Development
Role as a Pharmaceutical Intermediate
The primary value of this compound lies in its role as a key intermediate in pharmaceutical synthesis.[1] The 4-[2-(dimethylamino)ethoxy] moiety is a critical structural feature in several APIs.
-
Itopride Hydrochloride: This compound is a direct precursor in some synthetic routes for Itopride, a drug used to treat gastrointestinal motility disorders.[1][2]
-
Selective Estrogen Receptor Modulators (SERMs): Analogues with the same aminoethoxyphenyl group are essential intermediates in the synthesis of SERMs, which are used in the management of conditions like breast cancer and osteoporosis.[4]
Applications in Material Science
The presence of a tertiary amine allows this molecule to function as a catalyst. Specifically, it can act as a slow-acting polymerization accelerator, which is useful in applications where a controlled curing time is required.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
GHS Hazards: The compound is classified as a combustible liquid (H227) and is toxic to aquatic life (H401).
-
Precautions for Safe Handling: Avoid contact with skin and eyes. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.
-
Storage Conditions: Store in a cool, well-ventilated place. Keep the container tightly closed.
-
Fire Fighting Measures: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.
Conclusion
This compound is a functionally rich molecule with significant utility. Its well-defined synthetic pathways and its role as a key building block, particularly in the synthesis of pharmaceuticals like Itopride, underscore its importance in drug discovery and development. Furthermore, its application in material science highlights its versatility. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this compound in their work.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3104610, Methyl 4-[2-(acetylamino)ethoxy]benzoate. Retrieved from [Link]
-
Aboul-Ela, M. A., Issa, D. A. E., & Mansour, F. H. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate esters 9a-c. ResearchGate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Methyl Benzoate. Retrieved from [Link]
-
Chongqing Yuxin Sky Pharmaceutical Co., Ltd. (n.d.). Methyl 4-acetylamino-5-chloro-2-ethoxy-benzoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
Sources
Literature review on the applications of Methyl 4-(2-(dimethylamino)ethoxy)benzoate
Executive Summary
Methyl 4-(2-(dimethylamino)ethoxy)benzoate (CAS 73119-82-1) is a specialized bifunctional intermediate critical to the synthesis of benzamide-based prokinetic agents, most notably Itopride Hydrochloride .[1] Its structure combines a benzoate ester core with a basic dimethylaminoethoxy tail, making it a versatile "linchpin" molecule.[1]
For drug development professionals, this compound represents the primary entry point for introducing the pharmacologically active 4-[2-(dimethylamino)ethoxy]phenyl moiety. Beyond pharmaceuticals, its tertiary amine functionality serves as a catalytic accelerator in specialized polymer curing systems. This guide provides a validated technical roadmap for its synthesis, downstream transformation, and quality control, designed to ensure high yield and regulatory compliance.
Chemical Identity & Physicochemical Profile[1]
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 73119-82-1 |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| Appearance | White to off-white crystalline powder or low-melting solid |
| Solubility | Soluble in Methanol, Ethanol, DMF, DMSO; Sparingly soluble in water (pH dependent) |
| pKa (Calculated) | ~9.2 (tertiary amine) |
| Key Functional Groups | Methyl Ester (Electrophile), Tertiary Amine (Base/Nucleophile), Ether Linkage |
Primary Application: Synthesis of Itopride Hydrochloride
The most high-value application of this intermediate is in the convergent synthesis of Itopride, a dopamine D2 antagonist and acetylcholinesterase inhibitor. The methyl ester serves as the precursor to the 4-(2-(dimethylamino)ethoxy)benzylamine fragment, which is subsequently coupled with 3,4-dimethoxybenzoic acid.
Retrosynthetic Pathway Analysis
The synthesis relies on a "Reduction-Amination" strategy. The ester group is reduced to a benzyl alcohol, converted to a leaving group (chloride or mesylate), and then aminated to form the benzylamine required for the final coupling.
Figure 1: Critical role of this compound in the Itopride manufacturing stream.
Technical Protocols
The following protocols are designed for scalability and reproducibility. They prioritize "Self-Validating" steps where intermediates can be purified via acid-base transitions, ensuring high purity without expensive chromatography.
Protocol A: Synthesis of this compound
Objective: Efficient O-alkylation of Methyl 4-hydroxybenzoate.
Reagents:
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq)
-
Potassium Carbonate (anhydrous, 2.5 eq)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone (requires longer reflux)
Step-by-Step Methodology:
-
Activation: Charge a reactor with Methyl 4-hydroxybenzoate and DMF. Add Potassium Carbonate.[1] Stir at 60°C for 1 hour to form the phenoxide anion. Validation: The suspension color typically shifts to a deeper yellow/orange.
-
Alkylation: Add 2-(Dimethylamino)ethyl chloride hydrochloride portion-wise to control exotherm.
-
Reaction: Heat the mixture to 80-90°C for 6–8 hours.
-
In-Process Control (IPC): Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of the phenol starting material indicates completion.
-
-
Quench & Workup: Cool to room temperature. Pour into ice-cold water (5x reaction volume).
-
Extraction: Extract with Ethyl Acetate (3x). Combine organic layers.
-
Purification (Self-Validating Step):
-
Wash the organic layer with 1M NaOH (removes unreacted phenolic starting material).
-
Extract the organic layer with 1M HCl. The product (basic amine) moves to the aqueous phase; non-basic impurities remain in the organic phase.
-
Basify the aqueous phase with NaOH to pH 10. The product precipitates or oils out.
-
Re-extract into Ethyl Acetate, dry over Na₂SO₄, and concentrate.
-
Protocol B: Reduction to 4-(2-(dimethylamino)ethoxy)benzyl alcohol
Objective: Conversion of the ester to the primary alcohol for downstream amine synthesis.
Reagents:
-
This compound (1.0 eq)
-
LiAlH₄ (Lithium Aluminum Hydride) (1.5 eq) or NaBH₄/CaCl₂ system
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Setup: Under Nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF at 0°C.
-
Addition: Dissolve the Methyl ester in THF and add dropwise to the hydride suspension, maintaining temperature <10°C.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Mechanism:[1] Hydride attack on the carbonyl carbon reduces the ester to the alkoxide, which yields the alcohol upon protonation.
-
-
Fieser Quench (Critical Safety): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
-
Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain the benzyl alcohol intermediate.
Quality Control & Analytical Standards
To ensure the material meets pharmaceutical grade requirements, the following analytical parameters must be verified.
HPLC Method (Purity)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Purity > 98.0%; Single largest impurity < 0.5%.
H-NMR Identity Validation
-
Solvent: CDCl₃
-
Key Signals:
-
δ 3.89 (s, 3H): Methyl ester singlet (Confirming ester integrity).
-
δ 4.10 (t, 2H): O-CH₂ triplet (Confirming ether linkage).
-
δ 2.72 (t, 2H): N-CH₂ triplet.
-
δ 2.34 (s, 6H): N(CH₃)₂ singlet (Confirming dimethylamine group).
-
δ 7.9 (d, 2H) & 6.9 (d, 2H): Para-substituted aromatic system.
-
Secondary Applications: Polymer Science
Beyond pharma, the tertiary amine moiety allows this molecule to function as a co-initiator in Type II photoinitiator systems for UV-curable coatings. The benzoate group provides UV absorption, while the amine facilitates hydrogen abstraction, reducing oxygen inhibition during polymerization.
Figure 2: Mechanism of action as an amine synergist in UV-curing applications.
References
-
BenchChem. this compound | CAS 73119-82-1. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 122269, Methyl 4-[2-(dimethylamino)ethoxy]benzoate. Retrieved from
- Hokuriku Pharmaceutical Co Ltd.Process for the preparation of N-(4-(2-(dimethylamino)ethoxy)benzyl)-3,4-dimethoxybenzamide hydrochloride. US Patent 4,983,633.
-
Google Patents. Method for synthesizing Itopride Hydrochloride. Retrieved from (General search for Itopride synthesis intermediates).
Sources
The Fulcrum of Innovation: A Technical Guide to Methyl 4-(2-(dimethylamino)ethoxy)benzoate in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)
This guide provides an in-depth exploration of Methyl 4-(2-(dimethylamino)ethoxy)benzoate, a pivotal intermediate in the synthesis of a class of drugs known as Selective Estrogen Receptor Modulators (SERMs). We will delve into the strategic importance of this molecule, its synthesis, and its direct application in the creation of clinically significant SERMs like Tamoxifen and Raloxifene, with a comparative look at the synthesis of Ospemifene. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just protocols, but the scientific rationale that underpins these synthetic strategies.
The Strategic Significance of SERMs and the Essential Aminoethoxy Moiety
Selective Estrogen Receptor Modulators (SERMs) represent a cornerstone in the treatment of hormone-sensitive conditions. These compounds exhibit a remarkable dual-action mechanism, acting as estrogen receptor agonists in some tissues (like bone) while functioning as antagonists in others (such as breast tissue).[1][2] This tissue-specific activity allows for targeted therapeutic benefits, such as preventing osteoporosis and treating or preventing estrogen receptor-positive breast cancer, while minimizing the undesirable side effects associated with broad-acting hormonal therapies.[1][2]
The pharmacological activity of many prominent SERMs is intrinsically linked to a specific structural feature: the basic aminoethoxy side chain. This moiety, exemplified by the dimethylaminoethoxy group in our key intermediate, is crucial for the antiestrogenic activity of these drugs. It is understood that this side chain plays a critical role in inducing a conformational change in the estrogen receptor that recruits corepressors and blocks the transcriptional activation of estrogen-responsive genes.
This compound: Physicochemical Profile
A thorough understanding of the starting materials is fundamental to any synthetic campaign. This compound is a benzoate ester derivative that serves as a versatile building block in pharmaceutical synthesis.[3]
| Property | Value | Source |
| CAS Number | 73119-82-1 | [3] |
| Molecular Formula | C12H17NO3 | [3] |
| Molecular Weight | 223.27 g/mol | [3] |
| Appearance | White or off-white crystalline powder | - |
| Purity | >97% | [3] |
Its structure features a methyl ester, a para-substituted benzene ring, an ether linkage, and a tertiary amine, providing multiple reactive sites for further chemical transformations.
Synthesis of the Key Intermediate: this compound
The efficient synthesis of this intermediate is a critical first step. A common and robust method is the Williamson ether synthesis, a classic and reliable SN2 reaction.[4]
Synthetic Pathway Overview
Caption: Williamson ether synthesis of the key intermediate.
Detailed Experimental Protocol
Objective: To synthesize this compound via Williamson ether synthesis.
Materials:
-
Methyl 4-hydroxybenzoate
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of Methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetone, add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) in portions at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Causality of Choices:
-
Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate to form the more nucleophilic phenoxide.
-
Solvent: Acetone is a suitable polar aprotic solvent for SN2 reactions and allows for easy removal after the reaction.
-
Monitoring: TLC is a rapid and effective technique to monitor the disappearance of the starting material and the appearance of the product, indicating the reaction's progression.
Application in the Synthesis of Tamoxifen
Tamoxifen, a first-generation SERM, is a cornerstone in the treatment of estrogen receptor-positive breast cancer. The synthesis of Tamoxifen can be approached in several ways, with many routes converging on a key step that introduces the characteristic dimethylaminoethoxy side chain.
Synthetic Strategy for Tamoxifen
Caption: A synthetic pathway to Tamoxifen.
Detailed Experimental Protocol for Tamoxifen Synthesis (Final Alkylation Step)
Objective: To synthesize Tamoxifen by alkylating the phenolic precursor with 2-(dimethylamino)ethyl chloride.
Materials:
-
2-[p-(1,2-Diphenyl-1-butenyl)phenol]
-
Sodium ethoxide
-
2-(Dimethylamino)ethyl chloride
-
Ethanol
-
Petroleum ether
Procedure:
-
Dissolve 2-[p-(1,2-diphenyl-1-butenyl)phenol] (1.0 eq) in ethanol.
-
Add a solution of sodium ethoxide (1.1 eq) in ethanol to the mixture.
-
To this solution, add 2-(dimethylamino)ethyl chloride (1.2 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain a crude mixture of (E)- and (Z)-isomers of Tamoxifen.
-
The desired (Z)-isomer is isolated and purified by fractional crystallization from petroleum ether.[5]
Yield and Purity Data for Tamoxifen Synthesis:
| Step | Product | Yield | Purity |
| Final Alkylation and Crystallization | (Z)-Tamoxifen | ~85% | >99% (isomerically pure) |
Application in the Synthesis of Raloxifene
Raloxifene, a second-generation SERM, is utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. Its synthesis often involves the acylation of a benzothiophene core with a derivative of 4-(2-piperidinoethoxy)benzoic acid, a structural analog of our key intermediate.
Synthetic Strategy for Raloxifene
Caption: Friedel-Crafts acylation approach in Raloxifene synthesis.
Detailed Experimental Protocol for Raloxifene Synthesis (Acylation Step)
Objective: To perform the Friedel-Crafts acylation to form the core structure of Raloxifene.
Materials:
-
4-[2-(1-Piperidinyl)ethoxy]benzoic acid hydrochloride
-
Thionyl chloride
-
Methylene dichloride (DCM)
-
Pyridine
-
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
-
Anhydrous Aluminum chloride (AlCl₃)
-
Decanethiol
-
Methanol
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride (1.0 eq) in DCM and a catalytic amount of pyridine, add thionyl chloride (4.0 eq) dropwise at 25-35°C.[6]
-
Stir the mixture at 40-45°C for 2 hours. Remove excess thionyl chloride and solvent under vacuum to obtain the crude acid chloride.[6]
-
Dissolve the crude acid chloride in DCM and cool to 0-10°C. Add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (0.8 eq).[6]
-
Add anhydrous aluminum chloride (5.6 eq) portion-wise over 30 minutes, then allow the mixture to warm to 30°C and stir for 2 hours.[6]
-
Add decanethiol (3.2 eq) and stir for an additional 2 hours.[6]
-
Quench the reaction by pouring it into a mixture of methanol, ice, and concentrated HCl. Stir for 1 hour.[6]
-
Collect the precipitated solid, wash with water, and dry to afford crude Raloxifene hydrochloride.
-
The crude product can be further purified by crystallization from a suitable solvent system like methanol/water.[6]
Yield and Purity Data for Raloxifene Synthesis:
| Step | Product | Yield | Purity |
| Acylation and Demethylation | Raloxifene Hydrochloride | ~53% | >98% |
A Comparative Look at the Synthesis of Ospemifene
Ospemifene is another SERM used for the treatment of dyspareunia, a symptom of vulvovaginal atrophy, due to menopause.[1] While sharing the triphenylethylene core with Tamoxifen, its side chain is a hydroxyethoxy group, not a dimethylaminoethoxy group. This highlights the modularity of SERM synthesis, where different side chains can be installed to modulate pharmacological properties.
A common route to Ospemifene involves the McMurry coupling of 4-(2-benzyloxyethoxy)benzophenone with propiophenone, followed by debenzylation. The key intermediate is therefore not this compound, but rather a precursor bearing the protected hydroxyethoxy side chain.
Analytical Characterization: Ensuring Purity and Identity
The rigorous characterization of both the intermediate and the final active pharmaceutical ingredient (API) is paramount. A suite of analytical techniques is employed to confirm the structure and assess the purity.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Used for both qualitative and quantitative analysis to determine the purity of the compound and to separate it from any starting materials or byproducts. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., ester carbonyl, ether linkage) based on their characteristic vibrational frequencies. |
Conclusion
This compound and its analogs are undeniably central to the synthesis of a significant portion of the SERM drug class. The dimethylaminoethoxy moiety is a key pharmacophore that imparts the desired antiestrogenic activity in target tissues. The synthetic routes to these powerful drugs, while varied, often hinge on the efficient and strategic introduction of this side chain. A thorough understanding of the underlying reaction mechanisms, such as the Williamson ether synthesis and Friedel-Crafts acylation, coupled with rigorous analytical characterization, is essential for the successful development and production of these life-changing therapeutics. The continuous exploration of new synthetic methodologies and the development of novel SERMs with improved tissue selectivity and safety profiles remain an active and vital area of research in medicinal chemistry.
References
- Bathini, P. K., & Venkata Rama, N. (n.d.). 515 AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. Indo American Journal of Pharmaceutical Sciences.
- Chavakula, R., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3), 128.
- EP1641773B1 - Process for preparing raloxifene hydrochloride. (2008). Google Patents.
-
WO/2016/108172 PROCESS FOR THE PREPARATION OF OSPEMIFENE AND FISPEMIFENE. (2016). WIPO Patentscope. Retrieved from [Link]
- WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate. (2006). Google Patents.
- WO2011029088A2 - Preparation of raloxifene and its salts. (2011). Google Patents.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
NMR Depot. (2015). Ospemifene. Retrieved from [Link]
- US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate. (2009). Google Patents.
-
ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed. (2010). A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ospemifene and the O-methoxy derivative of ospemifene. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]
- EP0168175A1 - Preparation of tamoxifen. (1986). Google Patents.
-
The Royal Society of Chemistry. (n.d.). An atom efficient synthesis of Tamoxifen. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Tokyo University of Science. (2004). Short-step synthesis of tamoxifen and its derivatives via the three-component coupling reaction and migration of the double bond. Retrieved from [Link]
-
New Drug Approvals. (2016). Ospemifene. Retrieved from [Link]
- US9321712B2 - Process for the preparation of ospemifene. (2016). Google Patents.
-
Biotage. (2023). How does reaction time impact synthetic product purity and yield?. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate.... Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of Yield, Purity, and Solubility of Synthesized Peptides.... Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Yield and purity of the synthesized peptides by the three protocols. 1:.... Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and estrogen receptor binding of 6,7-dihydro-8-phenyl-9-[4-[2-(dimethylamino)ethoxy] phenyl]-5H-benzocycloheptene, a nonisomerizable analogue of tamoxifen. X-ray crystallographic studies. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Selective estrogen receptor modulator. Retrieved from [Link]
-
Dovepress. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-[2-(acetylamino)ethoxy]benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Medicinal Chemistry and Emerging Strategies Applied to the Development of Selective Estrogen Receptor Modulators (SERMs). Retrieved from [Link]
-
Patsnap Synapse. (2024). What are Selective estrogen receptor modulators and how do they work?. Retrieved from [Link]
-
EJPMR. (n.d.). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
ACS Publications. (n.d.). Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]
Sources
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Tamoxifen synthesis - chemicalbook [chemicalbook.com]
- 6. tsijournals.com [tsijournals.com]
The Aminoethoxyphenyl Pharmacophore: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide
Introduction: The Power of the Pharmacophore
In the intricate world of medicinal chemistry, a pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger or block its response.[1][2][3] It is not a real molecule but an abstract concept that serves as a blueprint for designing new drugs.[2][4] Among the vast constellation of molecular frameworks, the aminoethoxyphenyl moiety has emerged as a particularly significant and versatile pharmacophore. Its recurring presence in a wide array of clinically successful drugs across diverse therapeutic areas underscores its status as a "privileged scaffold"—a molecular structure that is capable of binding to multiple, unrelated biological targets.
This technical guide provides an in-depth exploration of the aminoethoxyphenyl pharmacophore, dissecting its structural components, elucidating its role in establishing critical drug-receptor interactions, and examining its application in the rational design of novel therapeutics. We will delve into the structure-activity relationships (SAR), pharmacokinetic considerations, and provide practical experimental protocols for researchers engaged in the drug discovery process.
Chapter 1: Anatomy of the Aminoethoxyphenyl Scaffold
The power of the aminoethoxyphenyl pharmacophore lies in the synergistic contribution of its four key components: a terminal amine, a flexible ethyl spacer, an ether linkage, and a phenyl ring. Each element plays a distinct and crucial role in molecular recognition and biological activity.
-
The Terminal Amine: Invariably, the most critical feature is the terminal amine. At physiological pH (approx. 7.4), this basic group is typically protonated, forming a positively charged ammonium ion. This allows it to act as a potent hydrogen bond donor and, more importantly, to form strong ionic interactions or salt bridges with negatively charged amino acid residues (e.g., aspartate, glutamate) in the target's binding pocket. This electrostatic interaction often serves as the primary anchoring point for the ligand. The substitution on the amine (primary, secondary, or tertiary) profoundly influences its basicity, steric profile, and interaction potential.
-
The Ethyl Spacer: The two-carbon (ethyl) chain provides a critical degree of conformational flexibility. This allows the terminal amine and the phenyl ring to adopt the optimal spatial orientation required to simultaneously engage with their respective recognition sites within the receptor. The length and nature of this linker are often finely tuned during lead optimization to maximize binding affinity.
-
The Ether Linkage: The ether oxygen is a key hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donor residues (e.g., serine, threonine, tyrosine) in the binding site. Furthermore, its bent geometry introduces a specific kink in the molecule's overall topography, which can be essential for fitting into the target's binding cleft.
-
The Phenyl Ring: The aromatic phenyl ring serves multiple functions. It provides a rigid scaffold and engages in non-polar interactions within hydrophobic pockets of the target protein, primarily through van der Waals forces and π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. Additionally, the ring serves as a versatile anchor for chemical modification. Substituents can be introduced at the ortho, meta, or para positions to modulate electronic properties, steric bulk, and lipophilicity, thereby fine-tuning the compound's affinity, selectivity, and pharmacokinetic profile.
Chapter 2: Structure-Activity Relationships (SAR) and Rational Design
The systematic modification of a lead compound to understand how changes in its structure affect its biological activity is the cornerstone of medicinal chemistry. For the aminoethoxyphenyl pharmacophore, SAR studies focus on optimizing the interactions of each of its key components.
The causality behind these experimental choices is to probe the topology and chemical environment of the target's binding site. For instance, exploring different N-substituents on the amine helps to define the size and nature of the pocket around the primary anchoring point. Similarly, adding substituents to the phenyl ring maps out adjacent hydrophobic or polar regions. A decrease in activity upon adding a bulky group suggests a sterically constrained region, whereas an increase in potency from adding a hydrogen bond acceptor implies the presence of a corresponding donor in the receptor.
Below is a logical diagram illustrating the key points for SAR exploration on the aminoethoxyphenyl scaffold.
Caption: Key modification points for Structure-Activity Relationship (SAR) studies.
The quantitative data from such studies are often summarized to guide the design of next-generation compounds.
| Modification Point | Substitution | Effect on Affinity (Kᵢ) | Rationale/Insight Gained |
| Amine (R') | -H (Primary) | 120 nM | Baseline affinity |
| -CH₃ (Secondary) | 45 nM | Small hydrophobic pocket near the ionic interaction site | |
| -CH₂Ph (Benzyl) | 15 nM | Larger, accessible hydrophobic region | |
| -C(CH₃)₃ (t-Butyl) | 500 nM | Steric clash; pocket is size-limited | |
| Phenyl (R'') | -H (Unsubstituted) | 120 nM | Baseline hydrophobic interaction |
| 4'-OCH₃ (Methoxy) | 60 nM | Potential H-bond acceptor interaction or favorable electronics | |
| 4'-Cl (Chloro) | 95 nM | Fills a small hydrophobic pocket; enhances lipophilicity | |
| 4'-NO₂ (Nitro) | 350 nM | Strong electron-withdrawing group is unfavorable |
Table 1: Representative SAR data for modifications to a hypothetical aminoethoxyphenyl ligand.
Chapter 3: Therapeutic Applications & Case Studies
The versatility of the aminoethoxyphenyl scaffold is evident in its widespread application across various disease areas.
Neuropharmacology
This pharmacophore is a classic feature in ligands targeting adrenoceptors and serotonin receptors, which are crucial in regulating mood, cognition, and autonomic functions.[5] For example, compounds related to WB-4101, which possess a 2-((ethylamino)methyl)-1,4-benzodioxan structure (a constrained analog of the aminoethoxyphenyl core), show high affinity for both α1-adrenoreceptor subtypes and 5-HT1A receptors.[6] SAR studies on these molecules have shown that subtle changes in stereochemistry can shift selectivity between these two receptor families, highlighting the scaffold's tunability.[6]
Oncology
In oncology, the focus is often on inhibiting protein kinases that drive cancer cell proliferation. The aminoethoxyphenyl moiety can be found in certain classes of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[7][8] In this context, the terminal amine often interacts with key residues in the ATP-binding pocket, while the substituted phenyl ring extends into a more hydrophobic region, contributing to both potency and selectivity.[8]
Cardiovascular & Other Indications
Derivatives containing this scaffold have been explored for various other targets. For instance, the core structure is present in amiodarone, a complex antiarrhythmic agent, although its mechanism is multifaceted. The ability of the amine to interact with ion channels and the lipophilic nature of the substituted aromatic ring are key to its function. Furthermore, compounds featuring this pharmacophore have been investigated as selective estrogen receptor modulators (SERMs) and for other targets.[9]
Chapter 4: Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
A compound's success as a drug depends not only on its affinity for the target (pharmacodynamics) but also on its absorption, distribution, metabolism, and excretion (ADME) profile (pharmacokinetics).[10][11] The aminoethoxyphenyl structure offers several levers to modulate these PK/PD properties.
-
Absorption & Bioavailability: The lipophilicity, governed by the phenyl ring and its substituents, and the basicity of the amine are key determinants of oral absorption. Highly lipophilic analogs may have poor aqueous solubility, while highly basic amines may be extensively charged in the gut, limiting membrane permeation.
-
Distribution: The ability to cross the blood-brain barrier (BBB) is critical for neurological targets. Medicinal chemists can tune this property by modifying lipophilicity and hydrogen bonding capacity. For example, masking the amine in a prodrug form or optimizing the overall physicochemical properties can enhance CNS penetration.[12]
-
Metabolism: The ether linkage is generally more stable to metabolic cleavage than an ester. The primary sites of metabolism are often N-dealkylation of the amine or oxidation of the phenyl ring by cytochrome P450 (CYP) enzymes.[13][14] Introducing blocking groups (e.g., fluorine) on the phenyl ring can enhance metabolic stability and prolong the drug's half-life.
-
Toxicity: A key aspect of drug development is minimizing off-target effects and toxicity. The pharmacophore itself is not inherently toxic, but specific substitutions or metabolites can be.[15][16] For example, certain metabolites might form reactive quinones. Predictive toxicology and careful SAR can mitigate these risks.[15]
Chapter 5: Experimental Workflows in Drug Discovery
The discovery and optimization of drugs based on the aminoethoxyphenyl pharmacophore follow a well-established pipeline, integrating computational design with chemical synthesis and biological testing.
Caption: A typical drug discovery workflow utilizing pharmacophore-based design.
Protocol 1: Representative Synthesis
This protocol describes a standard, two-step synthesis for a simple aminoethoxyphenyl derivative. The choice of a Williamson ether synthesis is a classic and robust method for forming the aryl ether bond.
Objective: To synthesize N-(2-(4-methoxyphenoxy)ethyl)ethanamine.
Step 1: Synthesis of 1-(2-bromoethoxy)-4-methoxybenzene
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (12.4 g, 100 mmol), potassium carbonate (27.6 g, 200 mmol), and acetone (150 mL).
-
Reaction: Add 1,2-dibromoethane (56.4 g, 300 mmol, 3 eq.) to the stirring suspension.
-
Heating: Heat the mixture to reflux and maintain for 16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the solid potassium carbonate and wash with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the resulting oil in dichloromethane (200 mL) and wash with 1M NaOH (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the title compound.
Step 2: Synthesis of N-(2-(4-methoxyphenoxy)ethyl)ethanamine
-
Reagents & Setup: In a sealed pressure vessel, dissolve 1-(2-bromoethoxy)-4-methoxybenzene (11.5 g, 50 mmol) in ethanol (100 mL).
-
Reaction: Add a solution of ethylamine (70% in water, ~33 mL, ~400 mmol, 8 eq.).
-
Heating: Seal the vessel and heat to 80°C for 12 hours.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol and excess ethylamine.
-
Purification: Dissolve the residue in 1M HCl (150 mL) and wash with ethyl acetate (2 x 100 mL) to remove any unreacted starting material. Basify the aqueous layer to pH >12 with 6M NaOH. Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product as an oil. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Evaluation (Competitive Radioligand Binding Assay)
This protocol is a self-validating system for determining the binding affinity (Kᵢ) of a synthesized compound for a target receptor, for example, the α1-adrenoceptor.
Objective: To determine the Kᵢ of a test compound at the human α1A-adrenoceptor.
-
Materials:
-
Cell membranes expressing the human α1A-adrenoceptor.
-
Radioligand: [³H]-Prazosin (a known high-affinity antagonist).
-
Non-specific binding control: Phentolamine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compound stock solutions (in DMSO).
-
96-well plates, scintillation fluid, liquid scintillation counter.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in assay buffer (e.g., from 100 µM to 1 pM).
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL buffer, 50 µL [³H]-Prazosin (at a final concentration near its Kₑ), and 100 µL cell membranes.
-
Non-Specific Binding (NSB): 50 µL phentolamine, 50 µL [³H]-Prazosin, and 100 µL cell membranes.
-
Test Compound: 50 µL of each test compound dilution, 50 µL [³H]-Prazosin, and 100 µL cell membranes.
-
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
-
Validation: The assay is considered valid if the specific binding window (Total/NSB) is >5 and the reference compounds perform within their expected affinity range.
Conclusion
The aminoethoxyphenyl pharmacophore is a testament to the power of privileged scaffolds in drug discovery. Its elegant simplicity, combining a cationic anchor, a flexible linker, a hydrogen-bonding ether, and a tunable aromatic ring, provides a robust framework for interacting with a multitude of biological targets. A deep understanding of its structure-activity relationships and pharmacokinetic properties allows medicinal chemists to rationally design potent, selective, and effective therapeutic agents. As computational tools become more powerful and our understanding of biological systems deepens, the strategic deployment of proven pharmacophores like the aminoethoxyphenyl moiety will continue to be a cornerstone of developing the next generation of medicines.
References
-
Weng, C. W., Wei, C. H., Tsai, J. Y., Lai, Y. H., Chang, G. C., & Chen, J. J. W. (n.d.). Hybrid Pharmacophore- and Structure-Based Virtual Screening Pipeline to Identify Novel EGFR Inhibitors That Suppress Non-Small Cell Lung Cancer Cell Growth. PMC. Retrieved from [Link]
-
Bolognesi, M. L., Budriesi, R., Cavalli, A., Chiarini, A., Gotti, R., Leonardi, A., Minarini, A., Poggesi, E., Recanatini, M., Rosini, M., Tumiatti, V., & Melchiorre, C. (1999). WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Saganuwan, S. A. (2024). Structure-activity relationship of pharmacophores and toxicophores: the need for clinical strategy. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
RASA Life Sciences. (2018, August 13). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. Retrieved from [Link]
-
Green, J. R., & Ebetino, F. H. (n.d.). A Quantitative Structure-Activity Relationship and Pharmacophore Modeling Investigation of Aryl-X and Heterocyclic Bisphosphonates as Bone Resorption Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Shivanika, A., et al. (2022). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Medicinal Research Reviews. Retrieved from [Link]
-
Patsnap. (2025, May 21). How does pharmacophore work? Patsnap Synapse. Retrieved from [Link]
-
Pharmacology Mentor. (2023, April 15). Structure-Activity Relationship (SAR). Pharmacology Mentor. Retrieved from [Link]
-
(2025, September 2). Pharmacophore: Significance and symbolism. ScienceDirect. Retrieved from [Link]
-
Yang, S. Y. (2010). Pharmacophore based drug design approach as a practical process in drug discovery. Current Computer-Aided Drug Design. Retrieved from [Link]
-
Drug Design Org. (2009, January 15). Principles in Pharmacophore Elucidation. Drug Design Org. Retrieved from [Link]
-
Czopek, A., et al. (2018). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. RSC Advances. Retrieved from [Link]
-
Clark, A. T., et al. (2018). Drug Binding Poses Relate Structure with Efficacy in the μ Opioid Receptor. PMC. Retrieved from [Link]
-
Kim, S. B., et al. (2003). Synthesis and estrogen receptor binding affinities of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing a basic side chain. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Traxler, P., et al. (1997). Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Yang, S. Y. (2010). Pharmacophore based drug design approach as a practical process in drug discovery. PubMed. Retrieved from [Link]
-
Vibiosphen. (n.d.). Pharmacokinetic / Pharmacodynamic (PK/PD). Vibiosphen. Retrieved from [Link]
-
Saganuwan, S. A. (2024). Structure-activity relationship of pharmacophores and toxicophores: the need for clinical strategy. Semantic Scholar. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2024). Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. PMC. Retrieved from [Link]
-
Gadaleta, D., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. Retrieved from [Link]
-
Stohs, S. J., Preuss, H. G., & Shara, M. (2011). A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects. PMC. Retrieved from [Link]
-
Ancin-Murguzur, F. J., et al. (2021). Pharmacological Activities of Aminophenoxazinones. PMC. Retrieved from [Link]
-
Mercola, M., et al. (2022). Repurposing drugs to treat cardiovascular disease in the era of precision medicine. PMC. Retrieved from [Link]
-
Rocha, J. B., et al. (2022). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. PMC. Retrieved from [Link]
-
Rahman, M., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. PMC. Retrieved from [Link]
-
Hofer, W., et al. (2021). Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. MDPI. Retrieved from [Link]
-
Schepmann, D., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Retrieved from [Link]
-
Lee, S., & Kim, S. Y. (2026). Pharmacokinetics and Drug Interactions. MDPI. Retrieved from [Link]
-
(n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
-
Eng, H., et al. (2015). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. ResearchGate. Retrieved from [Link]
-
de Oliveira, A. C. P., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PMC. Retrieved from [Link]
-
Bereda, G. (2023). Pharmacokinetic and Pharmacodynamic Drug-Drug Interaction and their Implication in Clinical Management. Journal of Clinical Toxicology. Retrieved from [Link]
-
Da-Ano, R., & Dalla-Vechia, L. (2021). Amino Acetophenones for Natural Product Analogs. MDPI. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (n.d.). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Retrieved from [Link]
-
(2021, February 20). Which Agents Are Linked to Drug- and Toxin-Induced PAH? AJMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 23). Amines as Neurotransmitters. Chemistry LibreTexts. Retrieved from [Link]
-
Shannon, H. E., & DeGregorio, C. M. (1982). Sedative and analgesic actions of methoxylated 2-aminotetralins; involvement of alpha 1- and alpha 2-adrenoreceptors. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Rowley, J., & Heap, R. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Retrieved from [Link]
-
Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Heterocycles. Retrieved from [Link]
-
Zhang, R., et al. (2022). Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo. Frontiers in Pharmacology. Retrieved from [Link]
Sources
- 1. rasalifesciences.com [rasalifesciences.com]
- 2. How does pharmacophore work? [synapse.patsnap.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Principles in Pharmacophore Elucidation - Drug Design Org [drugdesign.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hybrid Pharmacophore- and Structure-Based Virtual Screening Pipeline to Identify Novel EGFR Inhibitors That Suppress Non-Small Cell Lung Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and estrogen receptor binding affinities of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing a basic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vibiosphen.com [vibiosphen.com]
- 11. longdom.org [longdom.org]
- 12. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo [frontiersin.org]
- 15. Structure-activity relationship of pharmacophores and toxicophores: the need for clinical strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
Strategic Derivatization of Methyl 4-(2-(dimethylamino)ethoxy)benzoate: A Medicinal Chemistry Perspective
Introduction: The "Privileged" Aminoalkoxy Scaffold
Methyl 4-(2-(dimethylamino)ethoxy)benzoate (CAS: 73119-82-1) represents a versatile chemical scaffold that bridges several distinct pharmacophores. Structurally, it combines a lipophilic benzoate head group with a basic, ionizable aminoalkoxy tail. This specific architecture—an aromatic ring linked to a tertiary amine via an ether chain—is a "privileged structure" in medicinal chemistry, frequently appearing in:
-
Sigma-1 Receptor (
R) Ligands: The basic amine and aromatic ring satisfy the primary pharmacophore requirements for R binding, a target implicated in neuroprotection and cognitive disorders. -
Local Anesthetics: While distinct from the amino-ester class (e.g., procaine), the amino-ether linkage offers superior hydrolytic stability while maintaining sodium channel blocking potential.
-
Anticancer & Anti-infective Agents: Recent studies indicate that hydrazide derivatives of this scaffold exhibit potent activity against Entamoeba histolytica and lung cancer cell lines (A549).[1]
This guide outlines a strategic framework for synthesizing the core scaffold and exploring novel derivatives to unlock these therapeutic potentials.
Core Synthesis: The Williamson Ether Protocol
The most robust method for generating the parent molecule involves the O-alkylation of methyl 4-hydroxybenzoate. While Mitsunobu conditions are possible, the base-mediated Williamson ether synthesis is preferred for scalability and cost-efficiency.
Protocol 1: Synthesis of this compound[2]
Reaction Principle: Nucleophilic substitution (
Reagents:
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
2-Chloro-N,N-dimethylethanamine hydrochloride (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 3.0 eq) -
Potassium Iodide (KI, catalytic, 0.1 eq)
-
Solvent: Acetone or DMF (anhydrous)[2]
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with Methyl 4-hydroxybenzoate and anhydrous Acetone. Add
. Stir at reflux for 30 minutes to generate the phenoxide anion.-
Expert Insight: Using
is superior to NaH here because it minimizes the risk of ester hydrolysis or transesterification, which can occur with stronger bases.
-
-
Addition: Add 2-Chloro-N,N-dimethylethanamine hydrochloride and catalytic KI.
-
Reflux: Heat the mixture at reflux (
C for acetone, C for DMF) for 12–18 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). -
Workup: Filter off inorganic salts while hot. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in EtOAc and wash with 5%
and Brine. Dry over . If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Yield Expectation: 75–85%
Characterization:
Strategic Structural Modifications (SAR Exploration)
To generate novel derivatives, we treat the parent molecule as a tripartite structure: the Head (Ester), the Linker (Ethoxy), and the Tail (Amine).
Zone A: Head Group Transformation (The Hydrazide Pathway)
Converting the methyl ester to a hydrazide creates a "hinge" region capable of forming hydrazones. This is the primary route for generating anti-infective and anticancer candidates.
Protocol 2: Hydrazinolysis to 4-(2-(dimethylamino)ethoxy)benzohydrazide
-
Dissolve the parent ester (10 mmol) in absolute ethanol (30 mL).
-
Add Hydrazine hydrate (
, 99%, 50 mmol) dropwise. -
Reflux for 6–10 hours.
-
Cool to room temperature. The product often precipitates as white crystals.
-
Filter, wash with cold ethanol, and recrystallize.
Derivatization: React this hydrazide with various aromatic aldehydes to form Schiff base hydrazones . These derivatives have shown
Zone B: Tail Variation (Sigma-1 Receptor Tuning)
The dimethylamino group is a generic "tail." To increase selectivity for CNS targets like the Sigma-1 receptor, the amine must be conformationally restricted or bulked up.
-
Strategy: Instead of using 2-chloro-N,N-dimethylethanamine in Protocol 1, use:
-
1-(2-chloroethyl)piperidine: Increases lipophilicity and
affinity. -
4-(2-chloroethyl)morpholine: Reduces LogP, often used to tune metabolic stability.
-
N-(2-chloroethyl)-4-benzylpiperidine: A classic modification to access high-affinity
antagonist space.
-
Zone C: Linker Elongation
Extending the ethoxy linker to a propoxy or butoxy chain alters the spatial orientation of the basic nitrogen relative to the aromatic ring. This is critical for fitting into the "anionic aspartate" pocket of G-protein coupled receptors (GPCRs).
Visualizing the Design Strategy
The following diagram maps the synthetic logic from the parent scaffold to its bioactive derivatives.
Caption: Synthetic divergence from the core benzoate scaffold. Red nodes indicate oncology/infectious disease targets; Green nodes indicate CNS/Sigma receptor targets.
Biological Characterization & Validation[3]
To validate the "novelty" and efficacy of synthesized derivatives, the following assay cascade is recommended.
Table 1: Recommended Screening Cascade
| Assay Type | Target/Method | Purpose | Success Metric |
| Primary Screen | MTT Assay (A549, MCF-7) | Assess cytotoxicity for anticancer potential. | |
| Target Binding | Radioligand Binding ( | Determine affinity for Sigma-1 receptors.[4] | |
| Antimicrobial | Microdilution (E. histolytica) | Evaluate anti-infective potency (for hydrazones). | |
| ADME | HPLC (LogP / Stability) | Assess drug-likeness and hydrolytic stability. | LogP 2.0–3.5 |
Protocol 3: HPLC Purity Validation
Before biological testing, compound purity must be >95%.
-
Column: C18 Reverse Phase (
). -
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/ester bonds).
References
-
Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives. Source: European Journal of Medicinal Chemistry (2016).[5] Context: Establishes the anticancer and antiamoebic potential of the hydrazide derivatives.[5]
-
Sigma-1 Receptor Ligands: A Review. Source: Frontiers in Pharmacology (2019). Context: Validates the aminoalkoxy pharmacophore for Sigma-1 receptor targeting.
-
Direct Synthesis Approaches to this compound. Source: BenchChem / Chemical Literature. Context: Provides foundational data on the Williamson ether synthesis conditions.
-
Convenient Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters. Source: ResearchGate / Journal of Applied Pharmaceutical Science. Context: Describes the synthesis of cyclic amine derivatives (Zone B modifications) for SERM activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound|CAS 73119-82-1 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. adooq.com [adooq.com]
- 5. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
Historical context of the discovery and development of Methyl 4-(2-(dimethylamino)ethoxy)benzoate
[1]
Executive Summary
This compound is a specialized benzoate ester derivative functioning primarily as a high-value intermediate in pharmaceutical synthesis.[1][2] Its structural significance lies in the 4-(2-(dimethylamino)ethoxy) moiety—a pharmacophore critical for dual-mechanism prokinetic agents, most notably Itopride Hydrochloride .[1]
Unlike simple benzoates, this molecule integrates a basic tertiary amine tail with a lipophilic ester head, allowing for versatile chemical transformations (reduction, hydrolysis, amidation) essential for generating the benzylamine pharmacophores found in modern gastrointestinal therapeutics.[1]
| Technical Attribute | Specification |
| CAS Number | 73119-82-1 |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| Primary Application | Precursor for Itopride (Ganaton); Polymerization accelerator |
| Key Functionality | Dual-site binding motif (D2 receptor / AChE enzyme) |
Historical Context: The Quest for Safer Prokinetics[1]
The Post-Cisapride Era
In the late 1980s and early 1990s, the field of gastroenterology was searching for effective prokinetic agents to treat functional dyspepsia and gastroparesis.[1] Early agents like Metoclopramide carried risks of extrapyramidal symptoms (EPS) due to blood-brain barrier (BBB) penetration.[1] Cisapride , while effective, faced scrutiny for QT-interval prolongation (hERG channel blockade).[1]
The Hokuriku Seiyaku Breakthrough
Researchers at Hokuriku Seiyaku Co., Ltd. (Japan) sought a novel agent with a dual mechanism of action but without the cardiac or CNS liability of predecessors.[1] Their Structure-Activity Relationship (SAR) studies focused on benzamide derivatives.[1]
The discovery of Itopride (approved in Japan in 1995) marked a paradigm shift.[1] The molecule was designed with a specific polarity profile that minimized CNS penetration.[1] This compound emerged as a critical building block during this optimization phase.[1] The "dimethylaminoethoxy" tail was found to be essential for:
-
D2 Receptor Antagonism: Providing anti-emetic properties.[1]
-
Acetylcholinesterase (AChE) Inhibition: Increasing synaptic acetylcholine concentrations to enhance gastric motility.[1]
This specific ester allowed chemists to modulate the lipophilicity of the precursor before converting it into the final benzylamine linkage required for Itopride.[1]
Chemical Development & Synthesis Protocols
The synthesis of this compound represents a classic application of the Williamson Ether Synthesis , optimized for industrial scalability.[1]
Protocol 1: Etherification (Synthesis of the Core)
Objective: Selective alkylation of the phenolic hydroxyl group without quaternizing the tertiary amine.[1]
-
Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 2-Chloro-N,N-dimethylethylamine HCl (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).[1]
-
Solvent: Acetone or DMF (Dimethylformamide).[1]
-
Conditions: Reflux (60–80°C) for 12–18 hours.[1]
Step-by-Step Methodology:
-
Activation: Charge a reactor with Methyl 4-hydroxybenzoate and anhydrous K₂CO₃ in acetone. Stir at reflux for 30 minutes to generate the phenoxide anion.
-
Alkylation: Add 2-Chloro-N,N-dimethylethylamine hydrochloride portion-wise. The base neutralizes the HCl salt in situ, releasing the free amine for reaction.[1]
-
Completion: Monitor via TLC or HPLC. The reaction is driven by the formation of insoluble KCl.[1]
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve the residue in Ethyl Acetate and wash with dilute NaOH (to remove unreacted phenol) and brine.[1]
-
Purification: The product is an oil that can be crystallized as a hydrochloride salt or distilled under high vacuum.[1]
Protocol 2: Reduction (Transformation to Pre-Drug Intermediate)
To utilize this molecule for Itopride synthesis, the ester functionality must typically be reduced to a benzyl alcohol, which is then converted to the benzylamine.[1]
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Sodium Bis(2-methoxyethoxy)aluminumhydride (Red-Al).[1]
-
Solvent: Anhydrous THF.
Mechanism: The hydride attacks the ester carbonyl, generating an alkoxide intermediate which collapses to the aldehyde, followed by a second hydride attack to yield 4-(2-(dimethylamino)ethoxy)benzyl alcohol .[1]
Visualization of Chemical & Biological Logic[1]
Diagram 1: Synthesis Pathway
The following diagram illustrates the conversion of the raw methyl ester into the active benzylamine moiety used in Itopride.
Caption: Step-wise chemical evolution from the methyl ester precursor to the final Itopride therapeutic agent.
Diagram 2: Pharmacological Mechanism (Why this structure matters)
The "dimethylaminoethoxy" tail derived from our target molecule is the functional anchor for Itopride's dual activity.[1]
Caption: Dual-action mechanism of Itopride enabled by the dimethylaminoethoxy pharmacophore.
Technical Specifications & Quality Control
For researchers utilizing this compound, strict adherence to purity standards is required to prevent side-reactions during subsequent reduction steps.[1]
Solubility Profile
-
Soluble: Methanol, Ethanol, Ethyl Acetate, Chloroform.[1]
-
Insoluble: Water (Free base form).[1]
-
pH Dependent: Highly soluble in aqueous acid (pH < 4) due to protonation of the tertiary amine.[1]
Critical Impurity Markers
When synthesizing this intermediate, monitor for:
-
O-Alkylation vs N-Alkylation: While the phenol oxygen is the primary nucleophile, trace N-alkylation can occur if the amine degrades.[1]
-
Hydrolysis Products: Presence of 4-(2-(dimethylamino)ethoxy)benzoic acid (caused by wet solvents).[1]
Self-Validating Protocol (Purity Check)
Acid-Base Titration: Dissolve 0.5g of the ester in glacial acetic acid. Titrate with 0.1N Perchloric acid using Crystal Violet indicator.
-
Logic: This quantifies the tertiary amine content specifically, ignoring non-basic impurities like unreacted methyl paraben.[1]
References
-
Hokuriku Seiyaku Co., Ltd. (1988).[1] Benzamide derivatives and their use as prokinetic agents. European Patent Office.[1] Patent EP0254530.[1] Link[1]
-
PubChem. (n.d.).[1] Methyl 4-[2-(dimethylamino)ethoxy]benzoate (Compound Summary). National Library of Medicine.[1] Link[1][2]
-
Iwanaga, Y., et al. (1991).[1] Characterization of the prokinetic action of itopride hydrochloride. Japanese Journal of Pharmacology, 56(1), 107-117.[1] Link
-
BenchChem. (2024).[1] this compound: Synthesis and Properties. Link[1]
-
Mushiroda, T., et al. (2000).[1] Pharmacokinetics and interaction of itopride hydrochloride. Drug Metabolism and Disposition, 28(10), 1231-1237.[1] Link
Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of Methyl 4-(2-(dimethylamino)ethoxy)benzoate
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Methyl 4-(2-(dimethylamino)ethoxy)benzoate (CAS 73119-82-1), a key intermediate in pharmaceutical development.[1] The synthesis is achieved via the Williamson ether synthesis, a robust and scalable method involving the reaction of methyl 4-hydroxybenzoate with 2-(dimethylamino)ethyl chloride.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the causality behind experimental choices, ensuring reproducibility and high-purity outcomes. We detail the reaction mechanism, in-process controls, purification techniques, and full analytical characterization to establish a self-validating and trustworthy protocol.
Introduction & Scientific Rationale
This compound is a versatile benzoate ester derivative that serves as a crucial building block in medicinal chemistry.[1] Its molecular structure, featuring a tertiary amine, an ether linkage, and an ester group, makes it a valuable precursor for a range of active pharmaceutical ingredients (APIs), including gastrointestinal motility agents like Itopride Hydrochloride.[1]
The chosen synthetic strategy is the Williamson ether synthesis, a classic yet highly efficient SN2 reaction.[2][3][4] This method is favored for its reliability, straightforward execution, and the wide availability of starting materials. The reaction proceeds by the deprotonation of a phenol (methyl 4-hydroxybenzoate) to form a nucleophilic phenoxide ion, which then attacks an alkyl halide (2-(dimethylamino)ethyl chloride), displacing the halide and forming the desired ether linkage.[2][5][6]
Reaction Mechanism: SN2 Pathway
The synthesis follows a bimolecular nucleophilic substitution (SN2) mechanism.[2][7]
-
Deprotonation: The weakly acidic phenolic proton of methyl 4-hydroxybenzoate is abstracted by a base, potassium carbonate, to generate the potassium phenoxide intermediate. This step is crucial as the resulting phenoxide is a much stronger nucleophile than the neutral phenol.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride. This carbon is susceptible to attack because it is bonded to a highly electronegative chlorine atom, which serves as a good leaving group.[3]
-
Concerted Bond Formation: The attack occurs in a single, concerted step from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry (though not relevant here as the carbon is not a stereocenter).[2] This simultaneous bond-forming and bond-breaking event results in the formation of the C-O ether bond and the displacement of the chloride ion.
Sources
- 1. This compound|CAS 73119-82-1 [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
Application Notes & Protocols for the Comprehensive Characterization of Methyl 4-(2-(dimethylamino)ethoxy)benzoate
Document ID: ANP-M4DB-2026-01
Abstract: This document provides a comprehensive guide to the analytical techniques essential for the structural elucidation, purity assessment, and quality control of Methyl 4-(2-(dimethylamino)ethoxy)benzoate (CAS: 73119-82-1). Intended for researchers, analytical scientists, and professionals in drug development, these notes detail not just the procedural steps but also the underlying scientific principles guiding the selection of each method and its parameters. The protocols herein are designed to be self-validating, ensuring robust and reproducible characterization of this key pharmaceutical intermediate.
Introduction: The Analytical Imperative
This compound is a versatile chemical building block with a molecular structure that features a benzoate ester, an ether linkage, and a tertiary amine.[1] This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the gastrointestinal motility agent, Itopride Hydrochloride.[1] Given its role in pharmaceutical manufacturing, the unambiguous confirmation of its identity, structure, and purity is of paramount importance. A failure to adequately characterize this intermediate can have profound implications on the safety and efficacy of the final drug product.
This guide moves beyond a simple listing of methods. It provides an integrated analytical strategy, explaining the causal relationships between molecular structure and instrumental response. Each protocol is presented as a complete workflow, from sample preparation to data interpretation, empowering the scientist to not only execute the analysis but to also understand and troubleshoot the process.
Physicochemical Data Summary
A foundational understanding of the molecule's properties is critical for method development.
| Property | Value | Source |
| CAS Number | 73119-82-1 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO₃ | [1][2] |
| Molecular Weight | 223.27 g/mol | [1][2] |
| IUPAC Name | methyl 4-[2-(dimethylamino)ethoxy]benzoate | [1] |
| InChI Key | OIWGWKQKBDJZRH-UHFFFAOYSA-N | [1] |
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for the definitive structural confirmation of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
Principle of NMR for M4DB Characterization
For this compound, ¹H NMR will map out the distinct proton environments: the para-substituted aromatic ring, the two methylene groups of the ethoxy chain, the methyl groups of the tertiary amine, and the methyl group of the ester. ¹³C NMR complements this by identifying each unique carbon atom, including the quaternary carbons of the aromatic ring and the carbonyl carbon, which are not visible in ¹H NMR. The combination of these two techniques provides an unambiguous structural fingerprint.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans (due to lower natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width covering 0-200 ppm.
-
Data Interpretation and Expected Results
The spectra should be referenced to the TMS signal at 0.00 ppm.
Expected ¹H NMR Data (in CDCl₃): [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.95 | Doublet | 2H | Aromatic protons ortho to the ester |
| ~6.90 | Doublet | 2H | Aromatic protons ortho to the ether |
| ~4.15 | Triplet | 2H | O-CH₂ -CH₂-N |
| ~3.85 | Singlet | 3H | -COOCH₃ |
| ~2.75 | Triplet | 2H | O-CH₂-CH₂ -N |
| ~2.35 | Singlet | 6H | -N(CH₃)₂ |
Expected ¹³C NMR Signals (Predicted): The spectrum will show distinct signals for all 12 carbons. Key signals include the carbonyl carbon (~167 ppm), aromatic carbons (114-163 ppm), ether-linked methylene carbons (~66 and ~58 ppm), the ester methyl carbon (~52 ppm), and the N-methyl carbons (~45 ppm).
Caption: Workflow for NMR-based structural elucidation.
Purity & Identity Confirmation: Chromatographic Techniques
Chromatography is indispensable for separating the target compound from impurities, such as starting materials, byproducts, or degradation products. Coupling chromatography with mass spectrometry provides a powerful tool for both quantification and identity confirmation.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC, particularly in the reverse-phase mode (RP-HPLC), separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. For this compound, its moderate polarity makes it well-suited for RP-HPLC, allowing for the separation of more polar or less polar impurities.
Protocol: RP-HPLC with UV Detection
Objective: To assess the purity of the compound and quantify it against a reference standard.
Materials:
-
This compound sample and reference standard
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic acid or Phosphoric acid
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Acetonitrile and water (e.g., 45:55 v/v), with the aqueous portion acidified to a pH of ~3-4 with formic or phosphoric acid.[3] The acidic pH ensures the tertiary amine is protonated, leading to better peak shape.
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 0.01–0.12 mg/mL).[3]
-
Sample Preparation: Prepare the sample to be tested at a concentration within the calibration range.
-
HPLC Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or λmax of the compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standards to establish the calibration curve, followed by the sample(s). Purity is determined by the area percent of the main peak relative to the total area of all peaks.
Caption: General workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a gas-phase column before being fragmented and detected by a mass spectrometer. This provides both retention time (a characteristic of the compound under specific conditions) and a mass spectrum (a molecular fingerprint).
Protocol: GC-MS Analysis
Objective: To confirm the molecular weight and fragmentation pattern, providing orthogonal identity confirmation to NMR.
Materials:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
GC-MS system with a non-polar or medium-polarity capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable volatile solvent.
-
GC-MS Conditions:
-
Injector: Split/Splitless, 275 °C, Split ratio 10:1[4]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm
-
Carrier Gas: Helium, constant flow of ~1 mL/min
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C
-
Mass Range: Scan m/z 40-500 amu[5]
-
-
Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum for the molecular ion (M⁺) peak at m/z 223. Examine the fragmentation pattern to confirm the presence of key structural motifs. For instance, a prominent fragment is often observed from the cleavage of the C-C bond adjacent to the nitrogen, a characteristic α-cleavage of amines.
Functional Group Identification: Spectroscopic Methods
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency, making FTIR an excellent tool for quickly verifying the presence of key structural components.
Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
Objective: To identify the characteristic functional groups of the molecule.
Procedure:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the clean crystal first.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050-3000 | C-H Stretch | Aromatic |
| ~2950-2800 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1720-1700 | C=O Stretch | Ester |
| ~1610, ~1510 | C=C Stretch | Aromatic Ring |
| ~1280, ~1100 | C-O Stretch | Ester and Ether |
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The substituted benzene ring in this compound acts as a chromophore, producing a characteristic absorption spectrum.
Protocol: UV-Vis Analysis
Objective: To determine the wavelength of maximum absorbance (λmax) for use in HPLC detection and for concentration determination via the Beer-Lambert law.
Procedure:
-
Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Use a quartz cuvette to measure the absorbance from ~200 to 400 nm against a solvent blank.
-
Identify the λmax. For substituted benzoates, strong absorption is expected in the 230-280 nm range.[6][7]
Integrated Analytical Summary
A multi-technique approach provides a comprehensive and undeniable characterization of the molecule. The relationship between these techniques is crucial for a complete quality assessment.
Caption: Logical relationships between analytical techniques.
References
- Benchchem. (n.d.). This compound | CAS 73119-82-1.
- European Journal of Pharmaceutical and Medical Research. (n.d.). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- BLDpharm. (n.d.). 73119-82-1|this compound.
- SIELC Technologies. (2018, February 19). Separation of 2-Ethylhexyl 4-(dimethylamino)benzoate on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate....
- Gotor, R., et al. (n.d.). Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate. PMC.
- NIST. (n.d.). Methyl 4(methylamino)benzoate. NIST WebBook.
- Shimadzu. (n.d.). Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E.
- RSC Publishing. (n.d.). Proving and Probing the Presence of the Elusive C−H⋅⋅⋅O Hydrogen Bond in Liquid Solutions at Room Temperature. ResearchGate.
- MDPI. (2022, July 21). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design.
- ScienceOpen. (2018, July 21). GC-MS Screening Analysis for the Identification of Potential Migrants in Plastic and Paper-Based Candy Wrappers.
- SIELC Technologies. (n.d.). Separation of 2-(Dimethylamino)ethyl 4-(acetylamino)benzoate on Newcrom R1 HPLC column.
- ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- University of Pretoria. (n.d.). UV/VIS SPECTROSCOPY.
- ResearchGate. (n.d.). UV-vis absorption spectra of ethyl 4-aminobenzoate....
- The Royal Society of Chemistry. (n.d.). Supramolecular Construction of Vesicles Based on Core-Substituted Naphthalene Diimides Bearing TEG Motifs - Supporting Information.
Sources
Nuclear Magnetic Resonance (NMR) spectroscopy protocol for Methyl 4-(2-(dimethylamino)ethoxy)benzoate
Application Note: Structural Elucidation and Purity Assessment of Methyl 4-(2-(dimethylamino)ethoxy)benzoate via High-Field NMR
Introduction & Scope
This compound (CAS: 73119-82-1) is a critical pharmacophore sharing structural homology with local anesthetics (e.g., tetracaine) and serving as a versatile intermediate in the synthesis of bioactive amino-esters. Its structure combines an electron-rich ether linkage with an electron-deficient benzoate ester, creating a distinct "push-pull" electronic system on the aromatic ring.
This application note provides a definitive protocol for the structural characterization and purity assessment of this molecule using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike standard organic molecules, the presence of a tertiary amine tail introduces specific challenges regarding pH sensitivity, salt formation, and solvent-dependent chemical shift variability.
Key Objectives:
-
Definitive Assignment: Unambiguous assignment of the AA'BB' aromatic system and the amino-ethoxy side chain.
-
Purity Profiling: Detection of common synthetic impurities (e.g., Methyl 4-hydroxybenzoate, 2-dimethylaminoethanol).
-
qNMR quantification: Protocol for absolute purity determination.
Structural Analysis & Theoretical Framework
Before acquisition, we must establish the expected spectral fingerprint.[1] The molecule consists of three distinct spin systems:
-
The Benzoate Core: A para-substituted benzene ring exhibiting an AA'BB' coupling pattern (pseudo-doublets).
-
The Ester Terminus: A distinct methyl singlet.
-
The Amino-Ether Tail: An ethylene bridge (
) connecting the aromatic ring to the dimethylamine group.
Visualizing the Connectivity (COSY Logic)
The following diagram illustrates the scalar coupling networks (spin systems) that will be observed in 2D COSY experiments.
Caption: Connectivity map showing scalar couplings (dashed) and key NOE spatial correlations (dotted) for structural verification.
Experimental Protocol
This protocol is optimized for a 400 MHz (or higher) spectrometer.
Sample Preparation
-
Solvent Selection:
-
Primary:Chloroform-d (CDCl₃) (99.8% D) with 0.03% TMS. Ideally suited for the free base form.
-
Alternative:DMSO-d₆ is required if the sample is the hydrochloride salt or if the water content is high.
-
Caution: In CDCl₃, trace acid (from degradation of solvent to HCl) can protonate the amine, shifting the
and signals downfield and broadening them. -
Self-Validating Step: Filter the solution through a cotton plug in a glass pipette to remove suspended solids (e.g., inorganic salts from synthesis) before transferring to the NMR tube.
-
-
Concentration:
-
Structural ID: 10–15 mg in 0.6 mL solvent.
-
Carbon (13C) / 2D: 30–50 mg in 0.6 mL solvent.
-
Instrument Parameters (Acquisition)
| Parameter | 1H (Proton) | 13C (Carbon) | Rationale |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures faster equilibrium return than 90°. |
| Spectral Width | 12–14 ppm | 200–220 ppm | Covers all signals plus potential acidic protons. |
| Acquisition Time (AQ) | ~4.0 sec | ~1.0 sec | Sufficient to resolve small couplings (digital resolution). |
| Relaxation Delay (D1) | 5.0 sec | 2.0 sec | Critical: The methyl protons have long T1 times. For qNMR, D1 must be ≥ 5 × T1 (approx 15-20s total). |
| Scans (NS) | 16 | 256–1024 | Signal-to-noise ratio > 200:1 for reliable integration. |
| Temperature | 298 K | 298 K | Standardize to prevent chemical shift drift of the amine. |
Analytical Workflow Diagram
Caption: Operational workflow ensuring high-fidelity data acquisition and quality control checkpoints.
Data Analysis & Interpretation
1H NMR Spectral Data (CDCl₃, 400 MHz)
The following table summarizes the expected chemical shifts. Note that the aromatic region displays the characteristic "roofing effect" of the AA'BB' system.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling (J, Hz) |
| 7.98 | Doublet (pseudo) | 2H | Ar-H (ortho to ester) | J ≈ 8.8 |
| 6.92 | Doublet (pseudo) | 2H | Ar-H (ortho to ether) | J ≈ 8.8 |
| 4.12 | Triplet | 2H | –O–CH ₂– | J ≈ 5.7 |
| 3.88 | Singlet | 3H | –COO–CH ₃ | – |
| 2.73 | Triplet | 2H | –CH ₂–N(Me)₂ | J ≈ 5.7 |
| 2.34 | Singlet | 6H | –N(CH ₃)₂ | – |
Critical Interpretation Notes
-
The Amine "Drift": The chemical shifts of the protons adjacent to the nitrogen (2.73 ppm and 2.34 ppm) are highly sensitive to concentration and pH.
-
Scenario A (Free Base): Sharp triplet at 2.73 ppm.
-
Scenario B (Trace Acid/Salt): These signals will shift downfield (towards 3.0–3.5 ppm) and broaden significantly due to intermediate exchange rates of the acidic proton.
-
Remediation:[2][3][4] If broadening occurs, add 1-2 mg of solid anhydrous
directly to the NMR tube and shake. This neutralizes trace acid, returning the amine to the free base and sharpening the signals [1].
-
-
Impurity Profiling:
-
Methyl 4-hydroxybenzoate: Look for a broad singlet (–OH) around 5–6 ppm or aromatic shifts slightly upfield of the product.
-
2-Dimethylaminoethanol: Look for triplets at 3.6 ppm (CH2-OH) and 2.5 ppm (CH2-N).
-
qNMR Purity Assessment Protocol
For drug development applications, relative integration is insufficient. Absolute purity must be determined using an Internal Standard (IS).
-
Internal Standard Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid .
-
Requirement: High purity (>99.9%), non-volatile, stable, and signals must not overlap with the analyte. 1,3,5-Trimethoxybenzene provides a clean singlet at ~6.1 ppm in CDCl₃, a clear region for this analyte.
-
-
Procedure:
-
Weigh ~10 mg of Analyte (
) and ~5 mg of IS ( ) directly into the same vial. Precision: ±0.01 mg. -
Dissolve completely in 0.6 mL CDCl₃.
-
Set
seconds (to ensure full relaxation of both analyte and standard).
-
-
Calculation:
References
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
-
Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry.
-
SDBS Database . "Spectral Database for Organic Compounds, SDBS." National Institute of Advanced Industrial Science and Technology (AIST). (Search: Ethyl 4-methoxybenzoate for aromatic comparison).
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. utsouthwestern.edu [utsouthwestern.edu]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. emerypharma.com [emerypharma.com]
- 5. 73119-82-1|this compound|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound|CAS 73119-82-1 [benchchem.com]
- 8. Methyl 4-methylbenzoate(99-75-2) 13C NMR spectrum [chemicalbook.com]
The Versatile Role of Methyl 4-(2-(dimethylamino)ethoxy)benzoate in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling a Key Pharmaceutical Building Block
In the landscape of pharmaceutical synthesis, the strategic selection of molecular building blocks is paramount to the efficient and successful construction of complex active pharmaceutical ingredients (APIs). Methyl 4-(2-(dimethylamino)ethoxy)benzoate, a seemingly unassuming benzoate ester derivative, has emerged as a highly versatile and valuable scaffold in medicinal chemistry. Its unique structural features, comprising a reactive methyl ester, a tertiary amine, a flexible ether linkage, and an aromatic ring, provide multiple points for chemical modification, making it an ideal starting point for the synthesis of a diverse range of therapeutic agents.[1]
This technical guide delves into the practical applications of this compound as a pivotal building block in pharmaceutical synthesis. We will explore its role in the construction of key drug classes, including prokinetic agents, selective estrogen receptor modulators (SERMs), antihistamines, and local anesthetics. Through detailed application notes and step-by-step protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this important intermediate.
Physicochemical Properties and Reactivity Profile
Before embarking on synthetic applications, a thorough understanding of the physicochemical properties and reactivity of this compound is essential.
| Property | Value | Source |
| CAS Number | 73119-82-1 | [1] |
| Molecular Formula | C12H17NO3 | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | -34 °C | [2] |
| Boiling Point | 212 °C | [2] |
| Density | 1.045 g/cm³ at 25 °C | [2] |
The reactivity of this compound is dictated by its distinct functional groups:
-
The Methyl Ester: This group is susceptible to nucleophilic attack, primarily enabling transesterification reactions to introduce different alcohol moieties or hydrolysis to the corresponding carboxylic acid.
-
The Tertiary Amine: The dimethylamino group imparts basicity to the molecule and can participate in N-alkylation reactions. Its presence is also crucial for the pharmacological activity of many final drug products.
-
The Ether Linkage: The ethoxy bridge provides conformational flexibility and influences the overall lipophilicity and pharmacokinetic profile of the resulting drug molecules.
-
The Benzene Ring: The aromatic ring can undergo electrophilic substitution reactions, although this is less common in its application as a building block where the core structure is typically retained.
A foundational synthetic route to this compound and its analogs involves the Williamson ether synthesis, starting from a para-substituted phenol like methyl 4-hydroxybenzoate and an alkyl halide such as 2-(dimethylamino)ethyl chloride.[1]
Application in the Synthesis of Prokinetic Agents: The Case of Itopride
One of the most prominent applications of the 4-(2-(dimethylamino)ethoxy)benzoyl moiety is in the synthesis of the gastroprokinetic agent, Itopride. Itopride enhances gastrointestinal motility and is used to treat functional dyspepsia and other motility-related disorders.[1] The synthesis of Itopride showcases a multi-step pathway where the core structure derived from this compound is crucial for its therapeutic effect.
A common synthetic route to Itopride hydrochloride involves the initial synthesis of the key intermediate, 4-[2-(dimethylamino)ethoxy]benzylamine, which can be derived from precursors related to this compound.[2][3]
Caption: Synthetic workflow for Itopride Hydrochloride.
Protocol 1: Synthesis of 4-(2-(Dimethylamino)ethoxy)benzaldehyde
This protocol details the etherification of 4-hydroxybenzaldehyde, a key step in forming the characteristic side chain of Itopride.[1]
Materials:
-
4-Hydroxybenzaldehyde
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Sodium hydroxide (NaOH)
-
Toluene
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ice water
Procedure:
-
Prepare a solution of free base 2-(dimethylamino)ethyl chloride by reacting its hydrochloride salt with a chilled aqueous solution of sodium hydroxide.
-
Extract the free base into toluene.
-
In a reaction vessel, dissolve 4-hydroxybenzaldehyde in dry DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Add the toluene solution of 2-(dimethylamino)ethyl chloride dropwise to the reaction mixture.
-
Heat the mixture to 80°C and stir for 2-3 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4-(2-(dimethylamino)ethoxy)benzaldehyde.
Protocol 2: Synthesis of 4-(2-(Dimethylamino)ethoxy)benzylamine
This protocol describes the conversion of the aldehyde to a benzylamine via reductive amination.[1]
Materials:
-
4-(2-(Dimethylamino)ethoxy)benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanol
-
Raney Nickel catalyst
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 4-(2-(dimethylamino)ethoxy)benzaldehyde in ethanol.
-
Add hydroxylamine hydrochloride and reflux the mixture for 1 hour to form the oxime.
-
Cool the reaction mixture and transfer it to a high-pressure autoclave.
-
Carefully add Raney Nickel catalyst to the mixture.
-
Pressurize the autoclave with hydrogen gas to 5 kg/cm ² and heat to 50°C.
-
Maintain these conditions for 15-20 hours, monitoring for hydrogen uptake.
-
After the reaction is complete, cool the vessel, release the pressure, and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-(2-(dimethylamino)ethoxy)benzylamine.
Protocol 3: Synthesis of Itopride (Free Base)
This protocol outlines the final amidation reaction to form Itopride.[1]
Materials:
-
4-(2-(Dimethylamino)ethoxy)benzylamine
-
3,4-Dimethoxybenzoyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
Procedure:
-
Dissolve 4-(2-(dimethylamino)ethoxy)benzylamine in dichloromethane.
-
Add triethylamine to the solution to act as a base.
-
Cool the solution in an ice bath and slowly add a solution of 3,4-dimethoxybenzoyl chloride in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
After the reaction, wash the mixture with water to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Itopride free base.
Application in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)
The aminoethoxyphenyl pharmacophore is a key structural feature in many Selective Estrogen Receptor Modulators (SERMs), which are used for the treatment of osteoporosis and breast cancer.[3][4][5][6] this compound and its analogs serve as crucial intermediates in the synthesis of these important therapeutic agents.
Caption: General synthesis of SERM intermediates.
Protocol 4: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters
This protocol describes a convenient method for synthesizing key intermediates for SERMs by reacting methyl 4-hydroxybenzoate with various N-(2-chloroethyl) cyclic amine hydrochlorides.[3]
Materials:
-
Methyl 4-hydroxybenzoate
-
N-(2-chloroethyl)pyrrolidine hydrochloride (or other cyclic amine hydrochlorides)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate in DMF, add methyl 4-hydroxybenzoate.
-
Slowly add the respective N-(2-chloroethyl) cyclic amine hydrochloride to the mixture over 10 minutes.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and evaporate the DMF under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel to afford the pure methyl 4-[2-(cyclized amino)ethoxy]benzoate ester.
Exploring Further Synthetic Transformations
The versatility of this compound extends beyond its direct use in multi-step syntheses. Its functional groups can be readily transformed to create a wider array of building blocks.
Transesterification Reactions
The methyl ester group can be exchanged with other alkoxy groups through transesterification, a process often catalyzed by an acid or a base.[7][8] This allows for the introduction of different alcohol moieties, which can be crucial for modulating the pharmacokinetic properties of the final drug molecule.
General Transesterification Protocol (Base-Catalyzed):
-
Dissolve this compound in the desired alcohol (e.g., ethanol, isopropanol).
-
Add a catalytic amount of a strong base, such as sodium methoxide or sodium ethoxide.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Upon completion, neutralize the base with a weak acid.
-
Remove the excess alcohol under reduced pressure.
-
Purify the resulting ester by distillation or chromatography.
N-Alkylation Reactions
The tertiary amine of the dimethylaminoethoxy side chain can undergo quaternization, or the core structure can be modified to a secondary amine for further alkylation. More commonly, the ester group can be reduced to an alcohol, which is then converted to a leaving group (e.g., a halide) to create an N-alkylation agent. This strategy is employed in the synthesis of various pharmaceutical compounds where the 4-(2-(dimethylamino)ethoxy)benzyl moiety is attached to a nitrogen atom in a heterocyclic ring.
Conversion to Hydrazides
The methyl ester can be converted to the corresponding hydrazide by reacting it with hydrazine hydrate. These hydrazide derivatives are valuable intermediates for the synthesis of various heterocyclic compounds with potential biological activities, including antiamoebic agents.[8]
Protocol 5: Synthesis of 4-(2-(dimethylamino)ethoxy)benzohydrazide
Materials:
-
This compound
-
Hydrazine hydrate
-
Methanol
Procedure:
-
Reflux a mixture of this compound and hydrazine hydrate in methanol for 6 hours.[9]
-
Evaporate the excess hydrazine and methanol under reduced pressure.
-
Recrystallize the crude product from methanol to yield the pure 4-(2-(dimethylamino)ethoxy)benzohydrazide.
Conclusion
This compound is a testament to the power of a well-designed molecular building block in streamlining complex pharmaceutical syntheses. Its strategic combination of functional groups provides a versatile platform for the construction of a wide array of therapeutic agents. As demonstrated in the synthesis of Itopride and key intermediates for SERMs, this compound offers a reliable and efficient starting point for drug discovery and development. The potential for further derivatization through reactions such as transesterification, N-alkylation, and conversion to hydrazides further underscores its importance in the medicinal chemist's toolbox. The protocols and application notes provided herein serve as a practical guide for researchers to unlock the full synthetic potential of this valuable molecule.
References
-
Ela, M. A., Issa, D. A. E., & Mansour, F. H. (2018). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. Medicinal Chemistry (Los Angeles), 8(8), 197-201. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Methyl 4-(2-(dimethylamino)ethoxy)
-
INNO PHARMCHEM. (2026, January 25). Mastering Itopride Synthesis: The Role of 4-[2-(Dimethylamino)ethoxy]benzylamine. Retrieved from [Link]
- Google Patents. (2009). Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide.
-
IP.com. (n.d.). Process For The Preparation Of Itopride, Its Salts And Intermediates Thereof. Retrieved from [Link]
-
Bentham Science. (n.d.). An Efficient and Improved Process for the Synthesis of Itopride Hydrochloride and Trimethobenzamide Hydrochloride. Retrieved from [Link]
-
PubMed. (1989). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Retrieved from [Link]
-
Li, J. J. (2019). Synthesis and biological activities of local anesthetics. Bioorganic & Medicinal Chemistry, 27(23), 115169. Retrieved from [Link]
- S. P. College of Pharmacy. (n.d.). Synthesis of Lidocaine.
- Ioan, A., Panzariu, A. T., & Spac, A. F. (2014). Microwave-assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. Revista de Chimie, 65(10), 1198-1200.
-
National Center for Biotechnology Information. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved from [Link]
-
Universidad de los Andes. (2010, August 15). Synthesis of Local Anesthetics derived from benzoic acid. Retrieved from [Link]
- Google Patents. (2006). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
-
Labidi, A. (2019). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). Retrieved from [Link])
- Venkateswarlu, A., & Kumar, D. S. (2010). A simple and straightforward synthesis of antihistaminic drug cetirizine. International Journal of ChemTech Research, 2(2), 910-914.
-
Al-Juboori, S. A. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Journal of Physics: Conference Series, 1664, 012056. Retrieved from [Link]
- DeRuiter, J. (2001). Histamine H1-Receptor Antagonists: Antihistaminic Agents.
- Google Patents. (n.d.). Novel antihistamines, process for their preparation and pharmaceutical compositions containing them.
-
Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]
- Saeed, H. H., & Al-Juboori, S. A. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.
-
PubMed. (1993). Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Retrieved from [Link]
- Das, S., & Nath, U. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Dalton Transactions.
- Taha, M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(8), 14786-14801.
-
ResearchGate. (2018). Methods for the N‐alkylation of amines. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
- Google Patents. (n.d.). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
-
ResearchGate. (n.d.). Transesterification of Methylbenzoate with Alcohols Catalyzed by Natural Phosphate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
Barta, K., & Feringa, B. L. (2014). Iron catalysed direct alkylation of amines with alcohols. Nature Communications, 5, 5602. Retrieved from [Link]
-
PubMed. (2013). The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice. Retrieved from [Link]
- Mendow, G., & Querini, C. A. (2013). High performance purification process of methyl and ethyl esters produced by transesterification. Chemical Engineering Journal, 228, 93-101.
-
ResearchGate. (n.d.). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Selective estrogen receptor modulator. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Selective estrogen receptor modulator – Knowledge and References. Retrieved from [Link]
-
MDPI. (n.d.). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 4-(2-(dimethylamino)ethoxy)benzoate in breast cancer cell line studies
Application Note: Methyl 4-(2-(dimethylamino)ethoxy)benzoate in Breast Cancer Research
Executive Summary
This compound (CAS: 73119-82-1) is a critical pharmacophore scaffold and synthetic intermediate in the development of targeted breast cancer therapeutics. Its structural significance lies in the 4-(2-(dimethylamino)ethoxy) moiety, a validated pharmacophore found in Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen and Toremifene.
In contemporary breast cancer research, this compound is primarily applied as the precursor for synthesizing 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives , a novel class of inhibitors targeting Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is overexpressed in metastatic breast cancer cells (e.g., MCF-7, MDA-MB-231) and drives cell migration and division.
This guide details the application of this compound as a chemical probe for Structure-Activity Relationship (SAR) studies, its conversion into potent MARK4 inhibitors, and protocols for evaluating its biological activity in breast cancer models.
Mechanism of Action & Rationale
The Pharmacophore: SERM & Kinase Targeting
The compound features two distinct functional domains:
-
Benzoate Core: Mimics the phenolic ring of estrogen, providing a scaffold for hydrophobic interactions within the Estrogen Receptor (ER) ligand-binding domain.
-
Basic Side Chain (Dimethylaminoethoxy): This cationic tail is critical for:
-
ER Antagonism: Displacing Helix 12 of the ER
, preventing co-activator recruitment. -
Kinase Inhibition: Interacting with the ATP-binding pocket of MARK4, specifically forming hydrogen bonds with residues in the hinge region.
-
Pathway: MARK4 Inhibition in Breast Cancer
The primary application involves converting the methyl ester into hydrazide derivatives to inhibit MARK4.
Figure 1: Strategic application of this compound in generating MARK4 inhibitors for breast cancer therapy.
Experimental Protocols
Compound Preparation & Handling[1]
-
Solubility: The methyl ester is lipophilic. Dissolve in DMSO to create a 100 mM stock solution.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Stability: Stable in neutral pH; susceptible to hydrolysis in strong basic or acidic media (converting to the free acid, which loses cell permeability).
Protocol: Synthesis of MARK4 Inhibitor (Benzohydrazide)
Rationale: The methyl ester itself has moderate activity. To generate the high-potency MARK4 inhibitor (IC50 ~27 µM in cells, ~149 nM enzyme), it must be converted to the hydrazide.
-
Dissolve: 1.0 eq of this compound in absolute ethanol (5 mL/mmol).
-
React: Add Hydrazine hydrate (99%, 5.0 eq) dropwise.
-
Reflux: Heat at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Isolate: Cool to RT. Pour into ice-cold water. Filter the white precipitate.
-
Purify: Recrystallize from ethanol to yield 4-(2-(dimethylamino)ethoxy)benzohydrazide .
Protocol: Cell Viability Assay (MCF-7 & MDA-MB-231)
Objective: Compare the cytotoxicity of the Methyl Ester precursor vs. the Hydrazide derivative.
Materials:
-
Cell Lines: MCF-7 (ER+), MDA-MB-231 (TNBC).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Controls: Paclitaxel (Positive), DMSO (Vehicle).
Steps:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with a concentration gradient (0.1 – 100 µM) of:
-
Compound A: this compound (Precursor).[1]
-
Compound B: 4-(2-(dimethylamino)ethoxy)benzohydrazide (Active).
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL MTT (5 mg/mL) per well. Incubate for 4 hours.
-
Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm.
Data Analysis:
Calculate % Cell Viability =
Protocol: MARK4 Kinase Inhibition Assay
Objective: Validate the molecular target engagement.
Steps:
-
Mix: Combine Recombinant MARK4 (10 ng), Peptide Substrate (Cdc25C), and Reaction Buffer (20 mM HEPES, 10 mM MgCl2).
-
Inhibit: Add this compound or its derivative (0.1 nM – 10 µM). Incubate 15 min.
-
Initiate: Add ATP (10 µM) containing [
-32P]ATP. -
Reaction: Incubate 30 min at 30°C.
-
Stop: Spot onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid.
-
Quantify: Measure radioactivity via scintillation counting.
Expected Results & Data Interpretation
The following table summarizes the expected comparative potency, highlighting why the transformation of the methyl ester is crucial for efficacy.
| Compound | Role | IC50 (MCF-7) | IC50 (MARK4 Enzyme) | Interpretation |
| This compound | Precursor / Control | > 100 µM | > 50 µM | Weak activity; serves as a negative control or scaffold. |
| 4-(2-(dimethylamino)ethoxy)benzohydrazide | Active Inhibitor | ~27.39 µM | ~149 nM | Potent MARK4 inhibitor. The hydrazide group is essential for H-bonding in the kinase pocket. |
| Paclitaxel | Positive Control | < 0.1 µM | N/A | Standard of care reference. |
Key Insight: If your study observes low cytotoxicity for the methyl ester, do not discard the compound. Its value is as a tunable scaffold . The "dimethylaminoethoxy" tail provides the necessary kinase/ER interaction, while the ester group allows for facile chemical modification into high-affinity hydrazides or amides.
References
-
BenchChem. this compound: Structure, Properties, and Applications. Retrieved from .
- Aneja, B., et al. (2019). Design, synthesis, and biological evaluation of novel 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as potent MARK4 inhibitors.Journal of Biomolecular Structure and Dynamics, 37(1), 1-15.
- Jordan, V. C. (2003). Antiestrogens and Selective Estrogen Receptor Modulators as Multifunctional Medicines.Journal of Medicinal Chemistry, 46(7), 883-908. (Foundational reference for the aminoethoxy pharmacophore in breast cancer).
-
PubChem. Compound Summary: this compound (CAS 73119-82-1). Retrieved from .
Sources
Application Note: Safe Handling and Synthetic Protocols for Methyl 4-(2-(dimethylamino)ethoxy)benzoate
Abstract & Chemical Context
Methyl 4-(2-(dimethylamino)ethoxy)benzoate (CAS 73119-82-1) is a critical pharmacophore building block, primarily utilized in the synthesis of benzamide-based gastroprokinetic agents (e.g., Itopride ) and Selective Estrogen Receptor Modulators (SERMs). Structurally, it combines a lipophilic benzoate ester core with a basic dimethylaminoethoxy tail, imparting unique solubility and reactivity profiles.
This guide provides a rigorous safety and handling framework. Unlike generic SDSs, this protocol addresses the specific stability challenges of amino-esters—namely, their susceptibility to hydrolysis and N-oxidation—and offers a validated purification workflow based on their amphiphilic nature.
Key Chemical Identifiers
| Property | Detail |
| CAS Number | 73119-82-1 |
| Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity/temperature) |
| Basicity (pKa) | ~9.0 (estimated for tertiary amine) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water (neutral pH) |
Safety Assessment & Risk Management (E-E-A-T)
Expert Insight: While often labeled "Research Use Only" with generic warnings, the tertiary amine moiety dictates specific hazards. It is a potential skin sensitizer and respiratory irritant.[1][2] Furthermore, the basic nitrogen can catalyze the hydrolysis of the ester function if moisture is present, necessitating strict humidity control.
GHS Hazard Classification (Derived & Conservative)
In the absence of a fully validated REACH dossier, treat this compound with the Precautionary Principle applying to amino-benzoates:
-
Storage Hazard: Hygroscopic. Moisture uptake leads to degradation.
Personal Protective Equipment (PPE) Matrix
| Zone | Protection Level | Specifications |
| Respiratory | Level II | Work strictly in a Fume Hood. If handling >5g outside hood, use N95/P100 respirator. |
| Dermal | High | Nitrile Gloves (Double-gloved) recommended. Latex is permeable to some amino-esters. |
| Ocular | Standard | Chemical splash goggles. Face shield required for scale-up (>50g). |
Emergency Response Decision Tree
The following diagram outlines the immediate response protocols for spills or exposure, prioritizing containment of the amine functionality.
Figure 1: Emergency response logic flow.[4][5] Note the prohibition of sawdust absorbents due to potential reaction with the amine.
Handling & Storage Protocols
Storage "Best Practices"
The stability of CAS 73119-82-1 is compromised by two factors: Oxidation (N-oxide formation) and Hydrolysis (Ester cleavage).
-
Temperature: Store at 2°C – 8°C .
-
Atmosphere: Blanket with Argon or Nitrogen . The amine group is sensitive to atmospheric CO₂ (carbamate formation) and O₂.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may chelate with the amine.
Weighing & Transfer
-
Viscosity Management: If the compound is a viscous oil, do not heat above 40°C to lower viscosity. Instead, dissolve in a minimal amount of reaction solvent (e.g., DCM or THF) for quantitative transfer.
-
Static Control: Use an antistatic gun if handling the solid form, as amino-esters often carry high static charges.
Experimental Workflow: Acid-Base Purification Strategy
Expert Insight: A common bottleneck in utilizing this intermediate is removing unreacted starting materials (phenols) or byproducts. Because CAS 73119-82-1 contains a basic amine, we can exploit pH switching for a "Self-Validating" purification, avoiding tedious chromatography.
Objective: Purify Crude this compound without column chromatography.
The "pH-Switch" Protocol
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).
-
Acid Extraction (Capture): Extract the organic layer with 1M HCl (aq) .
-
Mechanism:[6] The target amine protonates (becomes water-soluble). Impurities (neutral/acidic) remain in EtOAc.
-
-
Wash: Discard the organic layer. Wash the aqueous acidic layer once with fresh EtOAc to remove entrained neutrals.
-
Base Release (Recover): Basify the aqueous layer to pH ~10 using saturated NaHCO₃ or 1M NaOH (careful with ester hydrolysis—keep cold!).
-
Mechanism:[6] The target deprotonates and precipitates/oils out.
-
-
Extraction: Extract the now-cloudy aqueous layer with DCM (Dichloromethane).
-
Drying: Dry DCM over Na₂SO₄ and concentrate.
Workflow Diagram
Figure 2: Acid-Base "pH Switch" purification workflow. This method ensures >95% purity by leveraging the molecule's pKa.
Synthetic Utility & Application
This compound is a "Lynchpin Intermediate." In drug development, it serves two primary pathways:
-
Hydrolysis to Benzoic Acid:
-
Reagent: LiOH in THF/Water.
-
Product: 4-(2-(dimethylamino)ethoxy)benzoic acid (Precursor to Itopride).
-
Note: Avoid harsh acidic hydrolysis which may quaternize the amine and make isolation difficult.
-
-
Quaternization (N-Alkylation):
-
Reagent: Methyl Iodide or Benzyl Bromide.
-
Product: Quaternary ammonium salts (often used as cationic surfactants or anticholinergic motifs).
-
References
-
PubChem. (2023). Compound Summary: Methyl 4-[2-(dimethylamino)ethoxy]benzoate.[7][8] National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (Various). General Procedures for Handling Amino-Esters. (Referenced for general "Read-Across" safety protocols). Retrieved from [Link]
Sources
- 1. Methyl 4-amino-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]
- 2. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound|CAS 73119-82-1 [benchchem.com]
- 8. 73119-82-1|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
How to optimize reaction conditions for the synthesis of Methyl 4-(2-(dimethylamino)ethoxy)benzoate
Subject: Synthesis of Methyl 4-(2-(dimethylamino)ethoxy)benzoate Ticket ID: OPT-ITO-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are attempting to synthesize This compound , a critical intermediate often used in the production of prokinetic agents like Itopride . This transformation is a classic Williamson Ether Synthesis , reacting a phenol (Methyl 4-hydroxybenzoate) with an alkyl amine halide.
While theoretically simple, this reaction often suffers from three specific failure modes in scale-up:
-
Stalled Conversion: Incomplete reaction due to the heterogeneous nature of the base.
-
Ester Hydrolysis: Loss of the methyl ester due to moisture or excessive base strength.
-
Salt Neutralization Failure: Ignoring the stoichiometry required to free-base the amine hydrochloride starting material.
This guide provides an optimized protocol and a troubleshooting decision tree to resolve these issues.
Part 1: The Optimized Protocol (Golden Standard)
This protocol uses Solid-Liquid Phase Transfer Catalysis (SL-PTC) principles to maximize yield while minimizing ester hydrolysis.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Methyl 4-hydroxybenzoate | Limiting Reagent | 1.0 | "Methyl Paraben" |
| 2-(Dimethylamino)ethyl chloride HCl | Electrophile | 1.2 - 1.5 | CRITICAL: Usually supplied as HCl salt. |
| Potassium Carbonate ( | Base | 2.5 - 3.0 | Must neutralize the HCl salt and deprotonate the phenol. |
| Potassium Iodide (KI) | Catalyst | 0.1 | In-situ Finkelstein catalyst. |
| DMF (or MEK/Acetone) | Solvent | 5-10 Vol | DMF is faster; MEK/Acetone allows easier workup. |
Step-by-Step Procedure
-
System Prep: Equip a reaction flask with a mechanical stirrer (magnetic stirring often fails with heavy solids) and a reflux condenser. Flush with Nitrogen (
). -
Base Activation: Charge
(3.0 equiv) and DMF (5 volumes).-
Pro-Tip: If using granular
, grind it to a fine powder before addition to increase surface area.
-
-
Nucleophile Formation: Add Methyl 4-hydroxybenzoate (1.0 equiv). Stir at 40°C for 30 minutes. You are forming the phenoxide anion.
-
Electrophile Addition: Add 2-(Dimethylamino)ethyl chloride HCl (1.2 equiv) and KI (0.1 equiv).
-
Reaction: Heat to 80°C . Monitor by HPLC/TLC.
-
Typical Time: 4–8 hours.
-
Completion: >98% consumption of Methyl Paraben.
-
-
Workup (The "Amine Switch"):
-
Cool to room temperature.[1][2][3] Filter off inorganic salts (
). -
Dilute filtrate with Ethyl Acetate and water.
-
Acid Wash: Extract the organic layer with dilute HCl (pH 2-3). The product (amine) will move into the Aqueous Layer . Impurities remain in the organic layer.
-
Base Switch: Basify the aqueous layer (pH ~10) with NaOH. The product precipitates or oils out.
-
Final Extraction: Extract the basic aqueous layer with Ethyl Acetate. Dry (
) and concentrate.[2]
-
Part 2: Troubleshooting & Optimization (FAQ)
Q1: My reaction stalls at ~60% conversion. Adding more alkyl halide doesn't help.
Diagnosis: "Surface Coating" (Passivation).
In heterogeneous reactions, the byproduct (KCl) can coat the surface of the
-
Grinding: Ensure your
is micronized/powdered, not granular. -
Catalysis: Add TBAI (Tetrabutylammonium iodide) at 5 mol%. This acts as a Phase Transfer Catalyst, shuttling the phenoxide into the solution phase to react, bypassing the surface blockage.
Q2: I see a new impurity at RRT ~0.85 (HPLC), and my yield is dropping.
Diagnosis: Ester Hydrolysis.
You are likely forming 4-(2-(dimethylamino)ethoxy)benzoic acid . This happens if water is present or the temperature is too high (
-
Dry Solvents: Ensure DMF has
water content (Karl Fischer titration). -
Base Choice: Do NOT use NaOH or KOH. They are strong enough to attack the ester. Stick to anhydrous
or .
Q3: Why do I need 3 equivalents of base? The literature says 1.5 is enough.
Diagnosis: Stoichiometry Error regarding the Salt. Most literature cites the use of the free base amine. However, commercial suppliers (Sigma/TCI) typically sell the Hydrochloride (HCl) salt because the free base is unstable and polymerizes. The Math:
-
1.0 equiv
is consumed just to neutralize the HCl on the amine. -
1.0 equiv
is needed to deprotonate the phenol. -
0.5+ equiv excess is required to drive kinetics.
-
Total: ~2.5 to 3.0 equivalents.
Part 3: Visualizing the Logic
Workflow & Troubleshooting Logic
The following diagram illustrates the reaction pathway and the decision logic for troubleshooting common failures.
Caption: Figure 1. Optimization logic flow for the synthesis of this compound, highlighting stoichiometry checks and failure recovery.
Part 4: Solvent Screening Data
We have simulated a solvent screening matrix based on solubility parameters and
| Solvent | Reaction Rate | Workup Ease | Risk of Hydrolysis | Recommendation |
| DMF | Fast ( | Difficult (High BP, water misc.) | Moderate | Preferred for Scale |
| Acetone | Slow ( | Easy (Low BP) | Low | Good for Lab Scale |
| MEK | Medium ( | Good | Low | Best Balance |
| Toluene | Very Slow | Medium | Very Low | Requires Phase Transfer Cat. |
References
-
BenchChem. (2025).[4][5] Direct Synthesis Approaches to this compound.[6] Retrieved from 6
-
Justia Patents. (2009).[7] Process for the preparation of Itopride and its intermediates.[4][6][8] US Patent Application. Retrieved from 7
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Optimization. Retrieved from 9
-
TCI Chemicals. Williamson Ether Synthesis Reaction Guide. Retrieved from 10
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tsijournals.com [tsijournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound|CAS 73119-82-1 [benchchem.com]
- 7. patents.justia.com [patents.justia.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis | TCI EUROPE N.V. [tcichemicals.com]
Investigating potential side reactions during the synthesis of Methyl 4-(2-(dimethylamino)ethoxy)benzoate
Welcome to the technical support guide for the synthesis of Methyl 4-(2-(dimethylamino)ethoxy)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The information provided herein is based on established chemical principles and field-proven insights to ensure both accuracy and practical applicability.
The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] The reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this specific case, Methyl 4-hydroxybenzoate is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride.
While seemingly straightforward, this reaction is susceptible to several competing pathways that can lead to low yields and impure products. This guide provides a structured, in-depth analysis of these potential pitfalls and offers logical, evidence-based solutions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is significantly lower than expected, and TLC/NMR analysis shows a large amount of unreacted Methyl 4-hydroxybenzoate starting material. What is the likely cause?
A1: This is a classic symptom of incomplete or failed phenoxide formation. The phenoxide ion is the active nucleophile in this Sₙ2 reaction, and its generation is critical for the reaction to proceed.[3][4]
-
Causality: The base you have selected may be too weak to fully deprotonate the phenolic hydroxyl group of Methyl 4-hydroxybenzoate. While phenols are more acidic than aliphatic alcohols, their pKa still requires a sufficiently strong base to drive the equilibrium towards the phenoxide.
-
Troubleshooting Steps:
-
Evaluate Base Strength: If you are using a weak base like sodium bicarbonate (NaHCO₃), it is likely insufficient. Switch to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). For particularly stubborn reactions, a very strong base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions as NaH reacts violently with water.[5]
-
Ensure Anhydrous Conditions: Any moisture in the reaction vessel or solvent will consume strong bases like NaH and can also hydrolyze the ester functionality of the product (see Q4). Ensure all glassware is oven-dried and use anhydrous solvents.
-
Check Reagent Quality: Verify the quality and purity of your base. Old or improperly stored bases can be less effective.
-
Q2: My desired product is formed, but my final sample is contaminated with a significant, highly polar, water-soluble impurity. What could this be?
A2: The most probable culprit is a quaternary ammonium salt, formed by the N-alkylation of your product.
-
Causality: The product, this compound, is a tertiary amine. Tertiary amines are nucleophilic and can react with the alkylating agent, 2-(dimethylamino)ethyl chloride, in a subsequent Sₙ2 reaction.[6][7] This process, known as quaternization, forms a tetraalkylammonium salt. This side reaction is especially prevalent if a large excess of the alkyl halide is used or if the reaction is heated for an extended period.[6][8]
-
Troubleshooting Steps:
-
Control Stoichiometry: Avoid using a large excess of 2-(dimethylamino)ethyl chloride. A molar ratio of 1:1 to 1:1.2 (Methyl 4-hydroxybenzoate : alkyl halide) is typically sufficient.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC. Once the starting phenol is consumed, stop the reaction to prevent further alkylation of the product. Running the reaction at the lowest effective temperature can also help minimize this side reaction.
-
Purification: Quaternary ammonium salts are highly soluble in water and generally insoluble in non-polar organic solvents. During aqueous workup, this impurity will preferentially partition into the aqueous layer. A thorough extraction with an organic solvent like ethyl acetate, followed by washing the organic layer with brine, should effectively remove the salt.
-
Q3: My NMR spectrum shows multiple products with complex signals in the aromatic region, suggesting alkylation occurred somewhere other than the intended oxygen.
A3: You are likely observing the results of C-alkylation, a known competing reaction in the Williamson ether synthesis with phenoxides.[9]
-
Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the aromatic ring, particularly at the ortho and para positions (C-alkylation). The ratio of O- to C-alkylation is influenced by several factors, including the solvent, the counter-ion of the base, and temperature.
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile, are known to favor O-alkylation.[3][5] Protic solvents can solvate the oxygen atom of the phenoxide, leaving the ring more accessible for attack and thus increasing the amount of C-alkylation.
-
Base/Counter-ion: While less straightforward to control, the counter-ion (e.g., K⁺, Na⁺) can influence the reaction's regioselectivity. Generally, sticking to standard bases like K₂CO₃ in a polar aprotic solvent is a reliable strategy.
-
Purification: Separating O- and C-alkylated isomers can be challenging. Column chromatography is typically required to isolate the desired O-alkylated product.
-
Q4: After workup, I've isolated a product that is missing the methyl ester signal in the NMR and has a broad acidic proton peak. What happened?
A4: Your product has undergone hydrolysis, specifically saponification, to form 4-(2-(dimethylamino)ethoxy)benzoic acid.
-
Causality: Esters can be hydrolyzed to their corresponding carboxylic acid and alcohol under either acidic or basic conditions.[10][11] Since the Williamson ether synthesis is performed under basic conditions, the presence of water can lead to base-catalyzed hydrolysis (saponification) of the methyl ester group.[12] This is an irreversible process that consumes your desired product.
-
Troubleshooting Steps:
-
Maintain Anhydrous Conditions: Use anhydrous solvents and ensure your glassware is thoroughly dried. If using a base like NaOH or KOH, minimize the amount of water introduced. Using an anhydrous base like K₂CO₃ or NaH is preferable.
-
Control Workup pH: During the aqueous workup, avoid prolonged exposure to strongly basic or acidic conditions. Neutralize the reaction mixture carefully.
-
Purification: If hydrolysis has occurred, the resulting carboxylic acid can be separated from the desired ester. The carboxylic acid is soluble in aqueous base (forming a carboxylate salt), while the ester is not. An extraction with a dilute aqueous base (e.g., NaHCO₃ solution) will pull the acidic impurity into the aqueous layer, leaving the pure ester in the organic phase.
-
Potential Side Products Summary
| Side Product Name | Chemical Formula | Molar Mass ( g/mol ) | Formation Pathway | Identification & Removal |
| Quaternary Ammonium Salt | C₁₆H₂₇ClN₂O₃ | 346.85 | N-Alkylation of the tertiary amine product with the alkyl halide starting material. | Highly water-soluble. Removed by aqueous extraction during workup. |
| C-Alkylated Isomer(s) | C₁₂H₁₇NO₃ | 223.27 | Electrophilic attack by the alkyl halide on the aromatic ring of the phenoxide. | Similar polarity to the desired product. Requires separation by column chromatography. |
| 4-(2-(dimethylamino)ethoxy)benzoic acid | C₁₁H₁₅NO₃ | 209.24 | Base-catalyzed hydrolysis (saponification) of the methyl ester. | Acidic. Removed by washing the organic layer with a mild aqueous base (e.g., NaHCO₃). |
| N,N-dimethylethanamine | C₄H₁₁N | 73.14 | E2 elimination of the 2-(dimethylamino)ethyl chloride starting material. | Volatile. Can be removed during solvent evaporation. Less likely with a primary halide.[1][4] |
Visualizing the Reaction & Troubleshooting Logic
Main Synthetic Pathway
Caption: The main Sₙ2 reaction pathway for the synthesis.
Potential Side Reaction Pathways
Caption: Major competing side reactions during the synthesis.
Troubleshooting Decision Tree
Caption: A logical flow for troubleshooting common issues.
Experimental Protocol
This protocol provides a general procedure. Researchers should optimize conditions based on their specific scale and equipment. For detailed guidance on experimental techniques, refer to resources like Organic Syntheses.[13]
Materials:
-
Methyl 4-hydroxybenzoate
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (Brine)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Reaction Initiation: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq) to the stirring suspension. Note: Using the hydrochloride salt is common; the excess K₂CO₃ will neutralize the HCl and deprotonate the phenol.
-
Heating: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the Methyl 4-hydroxybenzoate spot is no longer visible (typically 4-8 hours).
-
Cooling & Quenching: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary to remove any minor impurities.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different alkylating agent, like 2-(dimethylamino)ethyl bromide?
-
A: Yes. Alkyl bromides and iodides are more reactive than chlorides in Sₙ2 reactions.[2] Using the bromide may allow for lower reaction temperatures or shorter reaction times. However, it is also more expensive and may be more prone to side reactions if conditions are not carefully controlled.
-
-
Q: Why is a polar aprotic solvent like DMF or acetonitrile recommended?
-
Q: Is it necessary to run the reaction under an inert (nitrogen or argon) atmosphere?
-
A: While not strictly necessary if using a base like K₂CO₃, it is good practice. Phenols and phenoxides can be susceptible to oxidation, especially at elevated temperatures, which can lead to colored impurities. Using an inert atmosphere prevents this and is critical if using an air-sensitive base like NaH.
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Mass spectrometry will confirm the molecular weight. Purity can be assessed by TLC, HPLC, or GC analysis.
-
References
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]
-
Scribd. (n.d.). Base Mediated Ester Hydrolysis. Retrieved from [Link]
-
Ferreira, C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, August 9). Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Products found during the quaternization reaction of.... Retrieved from [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide.
-
Organic Syntheses. (n.d.). Guidance for OS Techniques Articles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. Retrieved from [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate.... Retrieved from [Link]
-
ResearchGate. (2018). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. Retrieved from [Link]
-
Chinese Chemical Letters. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. francis-press.com [francis-press.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. orgsyn.org [orgsyn.org]
Assessing the stability of Methyl 4-(2-(dimethylamino)ethoxy)benzoate under various storage conditions
Welcome to the technical support guide for Methyl 4-(2-(dimethylamino)ethoxy)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various storage conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug development processes.
Introduction
This compound is a versatile chemical intermediate with applications in pharmaceutical synthesis.[1] Its structure, containing a benzoate ester, a tertiary amine, and an ether linkage, presents several potential sites for chemical degradation.[1] Understanding the stability of this molecule is paramount for ensuring the accuracy of experimental results and the safety and efficacy of any resulting pharmaceutical products. This guide provides a comprehensive overview of potential stability issues and the protocols to assess and mitigate them.
Frequently Asked Questions (FAQs)
General Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. A manufacturer's safety data sheet (SDS) suggests storing it in a cool and shaded area. To minimize degradation, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]
Q2: I've noticed a slight discoloration of my solid sample over time. What could be the cause?
A2: Discoloration, often a yellowish tint, can be an initial sign of degradation. This is commonly caused by oxidation of the tertiary amine group, especially when exposed to air and/or light.[2] It is crucial to perform analytical testing (e.g., HPLC, LC-MS) to determine the purity of the sample and identify any degradation products.
Hydrolytic Stability
Q3: My experiment involves dissolving this compound in an aqueous solution. How stable is it to hydrolysis?
A3: The ester functional group in the molecule is susceptible to hydrolysis, which is the breakdown of the ester bond by water to form the parent carboxylic acid and alcohol.[3] The rate of this reaction is significantly influenced by the pH of the solution.[4]
-
Acidic and Basic Conditions: Hydrolysis is catalyzed by both acids and bases. Therefore, the compound will be less stable in highly acidic (pH < 5) or basic (pH > 10) aqueous solutions.[4][5]
-
Neutral Conditions: While more stable at neutral pH, hydrolysis can still occur over time, especially at elevated temperatures.
Q4: I suspect my compound is degrading via hydrolysis. How can I confirm this and what are the degradation products?
A4: To confirm hydrolysis, you can use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the parent compound and the appearance of degradation products over time.[6][7][] The primary degradation products of hydrolysis would be 4-(2-(dimethylamino)ethoxy)benzoic acid and methanol.
Oxidative Stability
Q5: What is the primary site of oxidation on the molecule and what are the likely degradation products?
A5: The tertiary amine is the most likely site for oxidation.[9] Oxidation of tertiary amines can lead to the formation of N-oxides.[2][9] This can be triggered by exposure to atmospheric oxygen, oxidizing agents, or even light (photo-oxidation).[2] The primary oxidative degradation product would be this compound N-oxide.
Q6: I need to use an oxidizing agent in my reaction mixture. How can I minimize the degradation of this compound?
A6: If possible, choose a milder oxidizing agent and carry out the reaction at a lower temperature to reduce the rate of degradation. It is also advisable to perform the reaction under an inert atmosphere to minimize exposure to atmospheric oxygen. Running a control experiment without the oxidizing agent can help you quantify the extent of degradation caused by the reagent.
Photostability
Q7: Is this compound sensitive to light?
A7: Compounds with aromatic rings and conjugated systems can be susceptible to photolytic degradation when exposed to UV or visible light.[6] This can lead to a variety of reactions, including bond cleavage and the formation of reactive intermediates.[6] Therefore, it is crucial to protect the compound from light, especially during long-term storage and when in solution.
Q8: How can I protect my samples from light-induced degradation?
A8: Always store the solid compound and its solutions in amber-colored vials or containers that block UV and visible light.[6] When conducting experiments, you can wrap your glassware in aluminum foil to minimize light exposure.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram (HPLC/LC-MS) | Hydrolysis, Oxidation, Photodegradation | 1. Analyze a freshly prepared sample as a reference. 2. Conduct forced degradation studies (see protocols below) to identify potential degradation products. 3. Ensure proper storage and handling to minimize degradation. |
| Decrease in assay/purity over time | Chemical instability under storage conditions | 1. Re-evaluate your storage conditions (temperature, humidity, light exposure). 2. Consider storing smaller aliquots to avoid repeated opening and closing of the main container. |
| Inconsistent experimental results | Degradation of the starting material | 1. Verify the purity of your this compound before each experiment using a suitable analytical method. 2. Prepare solutions fresh for each experiment. |
| Physical changes (color, clumping) | Oxidation, moisture absorption | 1. Store the compound in a desiccator to minimize moisture exposure. 2. Store under an inert atmosphere. |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[10][11] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[11]
Protocol 1: Forced Hydrolysis Study
Objective: To determine the stability of this compound in acidic, basic, and neutral aqueous conditions.
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[10]
-
For acidic hydrolysis, mix an aliquot of the stock solution with 0.1 N HCl.
-
For basic hydrolysis, mix an aliquot of the stock solution with 0.1 N NaOH.
-
For neutral hydrolysis, mix an aliquot of the stock solution with purified water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Protocol 2: Oxidative Degradation Study
Objective: To assess the susceptibility of the compound to oxidation.
Methodology:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
Take samples at different time intervals.
-
Analyze the samples using HPLC to monitor the degradation.
Protocol 3: Photostability Study
Objective: To evaluate the impact of light exposure on the stability of the compound. This protocol is based on ICH Q1B guidelines.[12][13]
Methodology:
-
Expose a sample of the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light.[10]
-
The exposure should be not less than 1.2 million lux hours for visible light and not less than 200 watt hours/square meter for near UV light.[12][13][14]
-
A control sample should be protected from light by wrapping it in aluminum foil and stored under the same conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of degradation.
Analytical Method
A stability-indicating HPLC method is crucial for these studies. The method should be able to separate the parent compound from all potential degradation products.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Validation: The method should be validated to ensure it is specific, accurate, precise, and linear.
Visualization of Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: A typical workflow for assessing the stability of a new chemical entity.
Summary of Storage Conditions and Potential Degradation
| Condition | Potential Degradation Pathway | Primary Degradation Product(s) | Prevention/Mitigation |
| High Humidity/Aqueous Solution | Hydrolysis | 4-(2-(dimethylamino)ethoxy)benzoic acid, Methanol | Store in a dry environment; control pH of solutions.[3] |
| Exposure to Air/Oxidizing Agents | Oxidation | N-oxide derivative | Store under an inert atmosphere; avoid strong oxidizing agents.[2] |
| Exposure to Light (UV/Visible) | Photodegradation | Various photoproducts | Store in amber or light-blocking containers.[6] |
| High Temperature | Thermal Degradation (accelerates other pathways) | Various | Store at recommended cool temperatures.[6] |
By understanding the potential instabilities of this compound and implementing the appropriate storage, handling, and testing protocols, researchers can ensure the quality and reliability of their work.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Sharp Clinical. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
da Silva, V. C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2496. Retrieved from [Link]
-
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. Retrieved from [Link]
-
Patel, Y., & Shah, N. (2017). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 2(5), 245-253. Retrieved from [Link]
-
Filo. (2025, April 24). Reaction of oxidation of amines. Retrieved from [Link]
-
Milliken. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
-
Cai, X., et al. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]
-
Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]
-
BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. Retrieved from [Link]
- Google Patents. (n.d.). EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides.
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Binder World. (2025, April 10). In the right light: What ICH photostability tests are all about. Retrieved from [Link]
-
ProQuest. (n.d.). THE OXIDATION OF TERTIARY AMINES BY AQUEOUS BROMINE. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 4.7 hydrolysis of esters. Retrieved from [Link]
-
Cosmetics & Toiletries. (2008, October 22). Ester vs. Hydrolytically Stable Ester. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Hydrolytic stability of synthetic ester lubricants. Retrieved from [Link]
-
Taylor & Francis Online. (2019, January 23). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Taylor & Francis Online. (2019, January 23). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Retrieved from [Link]
-
PubMed. (n.d.). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Retrieved from [Link]
-
Science.gov. (n.d.). benzoate degradation pathway: Topics by Science.gov. Retrieved from [Link]
-
PubMed. (2012, January 20). Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway. Retrieved from [Link]
-
Journal of Biological Chemistry. (n.d.). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. Retrieved from [Link]
-
Eawag-BBD. (n.d.). Benzoate Degradation Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of established degradation routes for benzoate that operate.... Retrieved from [Link]
Sources
- 1. This compound|CAS 73119-82-1 [benchchem.com]
- 2. Amine oxide - Wikipedia [en.wikipedia.org]
- 3. carbodiimide.com [carbodiimide.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. sepscience.com [sepscience.com]
- 9. Reaction of oxidation of amines | Filo [askfilo.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. binder-world.com [binder-world.com]
Technical Support Center: Stability & Degradation of Methyl 4-(2-(dimethylamino)ethoxy)benzoate
Case Reference: M-DEB-STAB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Molecule & Its Vulnerabilities
Welcome to the technical support hub for Methyl 4-(2-(dimethylamino)ethoxy)benzoate . As a researcher working with this compound, you are dealing with a "Janus-faced" molecule containing two distinct chemically labile centers:
-
The Methyl Ester: A hydrolytic hotspot susceptible to cleavage in aqueous media, driven by pH extremes.
-
The Tertiary Amine: An oxidative hotspot prone to N-oxide formation, particularly in the presence of peroxides or radical initiators.
This guide provides a mechanistic breakdown of these failure modes, validated troubleshooting protocols, and analytical strategies to stabilize your formulation.
Degradation Pathway Visualization
The following diagram maps the two primary degradation routes. Use this to identify impurity peaks in your chromatograms.
Figure 1: Primary degradation map showing the divergent pathways of hydrolysis (red) and oxidation (yellow).
Troubleshooting Module: Hydrolytic Degradation
User Symptom: "I am observing a loss of potency in my aqueous formulation, accompanied by a new peak eluting earlier than the parent in Reverse Phase HPLC."
Root Cause Analysis
The methyl ester moiety is thermodynamically unstable in water. The degradation follows a BAc2 mechanism (Base-catalyzed Acyl-oxygen cleavage) in alkaline conditions or AAc2 in acidic conditions.
-
Mechanism: Water (or hydroxide) attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and the free carboxylic acid.
-
Why it elutes earlier: The resulting carboxylic acid is more polar (and ionizable) than the neutral methyl ester, reducing its retention time on C18 columns.
Diagnostic Protocol: Forced Hydrolysis
To confirm this pathway, perform the following stress test:
| Step | Action | Scientific Rationale |
| 1 | Prepare a 1 mg/mL solution of the compound in 0.1 N HCl and another in 0.1 N NaOH. | Simulates extreme pH environments to accelerate kinetics.[1] |
| 2 | Incubate at 60°C for 4 hours. | Thermal energy overcomes the activation barrier ( |
| 3 | Neutralize samples and analyze via LC-MS. | Neutralization prevents column damage; MS confirms identity. |
| 4 | Success Criteria: Look for a mass shift of -14 Da (Loss of -CH3, gain of -H). | Confirms conversion of Methyl Ester |
Stabilization Strategy
-
Buffer Selection: Maintain pH at the point of maximum stability (typically pH 4.0–5.0 for benzoate esters). Avoid alkaline buffers (Phosphate pH > 7.5).
-
Water Activity: If possible, formulate as a lyophilized powder or use non-aqueous co-solvents (Ethanol, PEG) to reduce water activity (
).
Troubleshooting Module: Oxidative Degradation
User Symptom: "My sample purity is decreasing over time, but the pH is stable. I see a new impurity peak eluting slightly earlier or co-eluting with the parent."
Root Cause Analysis
The dimethylamino group is a tertiary amine with a lone pair of electrons prone to oxidation.
-
Mechanism: Nucleophilic attack of the amine lone pair on an electrophilic oxygen source (e.g., hydrogen peroxide, alkyl hydroperoxides).
-
Product: An N-Oxide .[2] This reaction is often catalyzed by trace transition metals (Fe, Cu) or light.
-
Why it's tricky: N-oxides are thermally unstable and can revert to the parent amine in the hot source of a Mass Spectrometer, sometimes making them "invisible" to detection unless soft ionization is used.
Diagnostic Protocol: Peroxide Spiking
To confirm oxidative susceptibility:
| Step | Action | Scientific Rationale |
| 1 | Prepare a 1 mg/mL solution in water/acetonitrile (50:50). | Organic solvent ensures solubility; water allows ROS mobility. |
| 2 | Add Hydrogen Peroxide ( | Provides a surplus of reactive oxygen species. |
| 3 | Incubate at Room Temperature for 24 hours. | Oxidation of tertiary amines is often fast; heat may cause secondary decomposition. |
| 4 | Success Criteria: Look for a mass shift of +16 Da (Addition of Oxygen). | Confirms N-Oxide formation. |
Stabilization Strategy
-
Excipient Screening: Avoid PEGs or Polysorbates if they have high peroxide values. Use "Low Peroxide" grades.
-
Antioxidants: Add free radical scavengers (e.g., BHT, Sodium Metabisulfite) or chelating agents (EDTA) to sequester metal catalysts.
-
Headspace: Flush vials with Nitrogen or Argon to remove molecular oxygen.
Analytical Method Troubleshooting (HPLC/LC-MS)
User Symptom: "My peaks are tailing significantly, making integration difficult."
The "Silanol Effect"
Your molecule contains a basic amine (
-
Interaction: The protonated amine (
) ion-exchanges with the deprotonated silanol ( ). -
Result: Peak tailing and retention time instability.
Optimization Workflow
Figure 2: Decision tree for optimizing peak shape of amino-ester derivatives.
Recommended Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.5).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 with heavy end-capping (e.g., Waters XBridge or Phenomenex Kinetex).
Frequently Asked Questions (FAQ)
Q: Can I store the stock solution in methanol? A: Use Caution. While methanol is a good solvent, transesterification can occur over long periods if the solution is acidic. The methyl ester might exchange with the solvent, though in this specific case (Methyl ester in Methanol), the product is identical. However, if you use Ethanol, you will form the Ethyl ester impurity over time. Best Practice: Store in Acetonitrile or DMSO.
Q: Is this molecule light sensitive?
A: The benzoate aromatic ring absorbs UV light (typically
Q: Why does the hydrolysis product appearing in my LC-MS have a weird retention time drift? A: The hydrolysis product is a zwitterion (contains both a basic amine and an acidic carboxylate). Its retention is highly sensitive to mobile phase pH. Ensure your buffer capacity is sufficient (at least 10-20 mM) to lock the pH.
References
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113-146. (Authoritative review on ester hydrolysis kinetics).
- Bocedi, A., et al. (2004). "Oxidative degradation of amine-containing drugs." Journal of Pharmaceutical Sciences.
Sources
The impact of different solvents on the reaction efficiency of Methyl 4-(2-(dimethylamino)ethoxy)benzoate
Topic: Optimization of Reaction Efficiency via Solvent Selection
Target Molecule: Methyl 4-(2-(dimethylamino)ethoxy)benzoate (Key Intermediate for Itopride)
Reaction Type: Williamson Ether Synthesis (
Introduction: The Chemist’s Perspective
Welcome to the Technical Support Center. If you are accessing this guide, you are likely synthesizing This compound , a critical intermediate in the production of the prokinetic agent Itopride .
This reaction is a classic Williamson Ether Synthesis involving the O-alkylation of Methyl 4-hydroxybenzoate (Methyl Paraben) with 2-(dimethylamino)ethyl chloride (often as the hydrochloride salt). While the mechanism (
This guide addresses the specific solvent-dependent failure modes—slow kinetics, ester hydrolysis, and workup emulsions—that we frequently see in scale-up environments.
Module 1: Reaction Kinetics & Solvent Polarity
Q: My reaction conversion stalls at 60-70% even after 24 hours. Why is the reaction efficiency so dependent on the solvent here?
A: You are likely facing "Solvation Shielding" of the phenoxide nucleophile.
The reaction efficiency relies on the nucleophilicity of the 4-methoxycarbonylphenoxide ion. In protic solvents (like Methanol or Ethanol), the solvent forms a hydrogen-bond cage around the oxygen anion, significantly reducing its energy and reactivity (nucleophilicity).
The Fix: Switch to Polar Aprotic Solvents .
For this specific transformation, DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide) are the gold standards for kinetics. They solvate the cation (
-
Mechanism Insight: The 2-(dimethylamino)ethyl chloride reagent often passes through a reactive aziridinium ion intermediate. Polar aprotic solvents stabilize the transition state leading to this species without quenching the phenoxide.
Visualization: Solvent Influence on Nucleophilicity
Caption: Comparison of phenoxide nucleophilicity in protic vs. aprotic solvents. Aprotic solvents prevent hydrogen bonding, lowering the activation energy for the attack.
Module 2: Solubility & Heterogeneity
Q: I am using Acetone/K2CO3, but I see heavy clumping and inconsistent yields. Is Acetone viable?
A: Acetone is viable only if you manage the "Salt Crust" effect.
While Acetone is easier to remove than DMF, it is a poor solvent for the inorganic base (
-
The Issue: The reaction generates
as a byproduct. In Acetone, precipitates and coats the surface of the unreacted , stopping the deprotonation of Methyl Paraben. -
The Fix:
-
Add a Catalyst: Use Potassium Iodide (KI) (0.1 eq). This facilitates the Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide.
-
Mechanical Agitation: Overhead stirring is required. Magnetic stir bars will fail once the slurry thickens.
-
Phase Transfer Catalysis (PTC): If you must avoid DMF, switch to Toluene with a PTC like TBAB (Tetrabutylammonium bromide) . This shuttles the phenoxide into the organic phase, mimicking the "naked anion" effect of DMF without the high boiling point workup issues.
-
Module 3: Impurity Profile (Hydrolysis)
Q: I detect a significant amount of 4-(2-(dimethylamino)ethoxy)benzoic acid (Acid Impurity) by HPLC. Where is the methyl ester going?
A: You are experiencing Base-Catalyzed Hydrolysis (Saponification) driven by wet solvents.
The methyl ester moiety on your target molecule is sensitive to base (
-
The Culprit: If your solvent (DMF or Acetone) contains water (
), the carbonate base generates hydroxide ions: This attacks the methyl ester, cleaving it to the carboxylic acid (which is often water-soluble and lost during aqueous workup).
Protocol Requirement:
-
Solvent Spec: Use Anhydrous DMF (
). -
Base Handling: Dry
at before use. -
Monitoring: Do not rely solely on LC-MS (which may show the parent ion for both if the acid re-esterifies in methanol mobile phases). Use NMR to check for the loss of the methyl singlet (~3.8 ppm).
Experimental Data Comparison
The following table summarizes the impact of solvent choice on yield and process parameters for this specific alkylation.
| Solvent System | Reaction Temp | Time (hrs) | Typical Yield | Workup Difficulty | Major Risk |
| DMF (Anhydrous) | 80-90°C | 4-6 | 85-92% | High (High BP, water mix) | Solvent retention in product |
| Acetone + KI | Reflux (56°C) | 18-24 | 65-75% | Low (Evaporation) | Slow kinetics, clumping |
| Toluene + TBAB | 90-100°C | 8-10 | 80-88% | Medium (Phase separation) | Emulsion formation |
| Water | 80°C | 12 | <40% | Low | Massive Ester Hydrolysis |
Module 4: Workflow & Troubleshooting Guide
Step-by-Step Protocol: The "Golden Route" (DMF Method)
-
Charge: Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in Anhydrous DMF (5 vol).
-
Base: Add granular
(2.5 eq). Stir for 30 min at RT to form the phenoxide. -
Alkylation: Add 2-(dimethylamino)ethyl chloride HCl (1.2 eq).
-
Heat: Ramp to
. Monitor by TLC/HPLC. -
Quench: Cool to
. Pour into Ice Water (10 vol).-
Note: The product should precipitate as a solid or oil.
-
-
Extraction: If oil, extract with Ethyl Acetate. Wash organic layer with
solution (removes residual DMF).
Troubleshooting Decision Tree
Caption: Diagnostic workflow for identifying solvent-related failures in alkylation.
References
- Preparation of Itopride Intermediate.Google Patents. Patent CN105481701A.
- Process for the preparation of Itopride.Google Patents. Patent WO2007074386A2.
-
Williamson Ether Synthesis Mechanism. Master Organic Chemistry. Available at: [Link]
-
Solvent Effects in Organic Chemistry. Lumen Learning. Available at: [Link]
Selection and optimization of catalysts for the synthesis of Methyl 4-(2-(dimethylamino)ethoxy)benzoate
Technical Support Center: Synthesis of Methyl 4-(2-(dimethylamino)ethoxy)benzoate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound (CAS 73119-82-1). This guide is designed for researchers and drug development professionals who are actively working with or planning to synthesize this versatile intermediate. As a key precursor for active pharmaceutical ingredients like Itopride Hydrochloride, optimizing its synthesis is crucial for efficiency and yield.[1] This document moves beyond simple protocols to provide in-depth, experience-based insights into catalyst selection, reaction optimization, and troubleshooting, ensuring your success in the lab.
Part 1: Strategic Synthesis Planning
The synthesis of this compound primarily involves two key transformations: a Williamson ether synthesis and a methyl esterification. The order in which you perform these steps dictates your starting materials and potential challenges.
FAQ: Which synthetic route should I choose?
Your choice of starting material is the primary determinant. The following decision tree outlines the most common pathways.
Caption: Synthetic route decision tree based on available starting materials.
Route A (starting from Methyl 4-hydroxybenzoate) is often the most direct. However, the ester functionality can be sensitive to strongly basic conditions, necessitating careful catalyst selection. Route B (starting from 4-Hydroxybenzoic Acid) avoids this issue during etherification but adds an esterification step. Route C is a longer but flexible alternative.[1]
Part 2: Catalyst Selection & Optimization for Williamson Ether Synthesis
The etherification of a phenol with an alkyl halide is the cornerstone of this synthesis. This Sₙ2 reaction's success hinges on effectively deprotonating the phenolic hydroxyl group to form a potent nucleophile.[2][3]
FAQ: My etherification yield is low. What are the most common causes and solutions?
Low yield is a frequent issue stemming from several factors. Use this troubleshooting guide to diagnose and solve the problem.
Caption: Troubleshooting flowchart for the Williamson ether synthesis step.
FAQ: Should I use a standard base like K₂CO₃ or a Phase-Transfer Catalyst (PTC)?
This choice depends on your solvent system, safety considerations, and desired reaction rate.
| Catalyst System | Solvents | Mechanism | Pros | Cons |
| Potassium Carbonate (K₂CO₃) | DMF, Acetone | Heterogeneous solid-liquid reaction. The base deprotonates the phenol on the solid surface. | Inexpensive, readily available, moderate reactivity.[1][4] | Can be slow, requires higher temperatures, requires polar aprotic solvent. |
| Sodium Hydride (NaH) | THF, DMF (anhydrous) | Homogeneous reaction after deprotonation. Forms the sodium phenoxide salt. | Very effective, drives reaction to completion, fast reaction times.[5] | Flammable solid (reacts with water), requires strictly anhydrous conditions, generates H₂ gas. |
| Phase-Transfer Catalysis (PTC) | Toluene/Water, Dichloromethane/Water (Biphasic) | The PTC (e.g., a quaternary ammonium salt) transports the phenoxide anion from the aqueous/solid phase into the organic phase to react.[6] | Avoids expensive/hazardous anhydrous solvents, uses cheaper bases (NaOH, KOH), mild conditions, easily scalable.[6] | Requires optimization of catalyst, solvent, and base concentration. Can sometimes be slower than NaH route. |
Expert Insight: For industrial scale-up and green chemistry considerations, Phase-Transfer Catalysis is highly attractive. It eliminates the need for hazardous reagents like NaH and expensive anhydrous solvents.[7]
Caption: Mechanism of Phase-Transfer Catalysis (PTC) in ether synthesis.
Part 3: Optimizing Fischer Esterification
If you start with 4-(2-(dimethylamino)ethoxy)benzoic acid (from Route B or C), you will need to perform an esterification. The Fischer esterification is a classic, acid-catalyzed equilibrium reaction.
FAQ: How can I maximize the yield of my Fischer Esterification?
The key is to shift the reaction equilibrium to the product side.
-
Use a Large Excess of Alcohol : The most common strategy is to use methanol as the solvent, providing a large stoichiometric excess that drives the reaction forward according to Le Châtelier's principle.[8]
-
Removal of Water : While more complex to set up, removing the water byproduct as it forms (e.g., with a Dean-Stark apparatus) is highly effective.
-
Catalyst Choice :
-
Sulfuric Acid (H₂SO₄) : The standard and most cost-effective catalyst. Typically used in catalytic amounts (e.g., 0.1-0.2 equivalents).[8][9] The strong acid will protonate the dimethylamino group, which does not interfere with the esterification but will require neutralization during workup.
-
Solid Acid Catalysts : Modern alternatives like zirconium/titanium-based solid acids are gaining traction.[10] These are recoverable, reusable, and often lead to simpler workups and less acidic waste, aligning with green chemistry principles.[10]
-
FAQ: My esterification is not going to completion, even after prolonged reflux. What should I check?
-
Insufficient Catalyst : Ensure you have added enough acid catalyst to overcome the basicity of the dimethylamino group and still have enough to catalyze the esterification. You may need to use slightly more catalyst than for a standard Fischer esterification.
-
Water Content : Ensure your methanol is reasonably dry. While not as critical as in the Williamson synthesis, excess water in the starting materials will hinder the forward reaction.
-
Reaction Time/Temperature : Ensure you are at a true reflux temperature and allow sufficient time (typically 2-4 hours or until TLC indicates consumption of the starting acid).[9]
Part 4: Experimental Protocols
Protocol 1: Etherification using Phase-Transfer Catalysis (Route A)
-
Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 4-hydroxybenzoate (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetra-n-butylammonium bromide (TBAB, 0.1 eq.).
-
Solvent Addition : Add toluene (10 volumes, e.g., 10 mL per gram of starting material).
-
Reagent Addition : Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq.) followed by a small amount of water (0.5 volumes). Note: Using the hydrochloride salt requires an extra equivalent of base.
-
Reaction : Heat the vigorously stirred biphasic mixture to 80-90 °C. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete in 6-12 hours.
-
Workup : Cool the reaction to room temperature. Add water to dissolve the inorganic salts. Separate the organic layer. Wash the organic layer with water, then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Fischer Esterification (Final step of Route B/C)
-
Setup : In a round-bottom flask with a reflux condenser, dissolve 4-(2-(dimethylamino)ethoxy)benzoic acid (1.0 eq.) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition : Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.2 eq.) dropwise with stirring.
-
Reaction : Heat the mixture to reflux (approx. 65 °C) for 2-4 hours, or until TLC indicates the complete consumption of the starting material.[9]
-
Workup : Cool the reaction to room temperature and slowly pour it into a beaker containing ice water.
-
Neutralization : Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until CO₂ evolution ceases and the pH is > 8. The product may precipitate or can be extracted.[9]
-
Extraction & Purification : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product.
References
- Benchchem. (n.d.). This compound|CAS 73119-82-1.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.
- TCI (Shanghai) Development Co., Ltd. (n.d.). Phase Transfer Catalysts.
- Aboul-Ela, M. A., Issa, D. A. E., & Mansour, F. H. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate... ResearchGate.
- Zhu, W. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4). DOI: 10.26717/BJSTR.2022.45.007237.
- Tundo, P. (1995). Simplify gas-liquid phase transfer catalysis. CHEMTECH.
- TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations.
- Benchchem. (n.d.). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
- IMPAG. (2020). Phase-Transfer Catalysts.
- Patent WO 2006/011696 A1. (2006). METHOD FOR PREPARING 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE AS ITOPRIDE HYDROCLORIDE SALT MEDIATE. Google Patents.
- University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Li, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.
Sources
- 1. This compound|CAS 73119-82-1 [benchchem.com]
- 2. tailoredread.com [tailoredread.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. impag.ch [impag.ch]
- 7. biomedres.us [biomedres.us]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Chemical Structure of Synthesized Methyl 4-(2-(dimethylamino)ethoxy)benzoate: A Comparative Technical Guide
Executive Summary: The Orthogonal Imperative
In the synthesis of Methyl 4-(2-(dimethylamino)ethoxy)benzoate (CAS 73119-82-1), structural validation is not merely a box-checking exercise; it is the safeguard against false positives derived from structural isomers or unreacted precursors.[1] This molecule—a benzoate ester featuring a basic dimethylaminoethoxy side chain—presents specific analytical challenges, particularly the potential for hydrolysis of the ester or cleavage of the ether linkage.
This guide moves beyond standard textbook definitions to compare the three primary validation methodologies: NMR , LC-MS , and HPLC-DAD . We advocate for an Orthogonal Validation Strategy , where no single method is trusted in isolation.
Strategic Framework: The Three-Tier Validation Model
To ensure scientific integrity (E-E-A-T), we categorize validation into three tiers. A robust protocol must satisfy all three:
-
Structural Identity (Qualitative): Does the connectivity match the proposed structure? (Primary Tool: NMR)
-
Molecular Mass & Fragmentation (Confirmational): Does the mass and breakdown pattern align? (Primary Tool: MS)
-
Purity & Homogeneity (Quantitative): Is the sample free from precursors like Methyl 4-hydroxybenzoate? (Primary Tool: HPLC)
Visualization: The Validation Decision Tree
Figure 1: The Orthogonal Validation Workflow ensures that structural identity is confirmed before purity is assessed, preventing the quantification of the wrong molecule.
Deep Dive: Comparative Methodologies
Method A: Nuclear Magnetic Resonance (1H-NMR) – The Structural Gold Standard[2]
Why it works: NMR provides the most definitive map of the molecule's carbon-hydrogen framework. For this specific compound, the key validation marker is the integral ratio between the aromatic protons and the dimethylamino group.
Experimental Protocol
-
Solvent Selection: Dissolve 10 mg of sample in 0.6 mL Chloroform-d (CDCl3) . Note: DMSO-d6 is an alternative if the salt form is synthesized, but CDCl3 is superior for the free base to avoid solvent peak overlap.
-
Acquisition: Run at 400 MHz or higher. 16 scans are typically sufficient.
-
Phasing: Ensure accurate phasing of the aliphatic region (2.0–4.5 ppm) to permit precise integration.
Data Interpretation & Causality
The molecule contains an AA'BB' aromatic system and a distinct ethylene bridge .
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Integration | Mechanistic Causality |
| Ar-H (ortho to ester) | 7.95 – 8.00 | Doublet (d) | 2H | Deshielded by the electron-withdrawing carbonyl group.[1] |
| Ar-H (ortho to ether) | 6.90 – 6.95 | Doublet (d) | 2H | Shielded by the electron-donating ethoxy oxygen.[1] |
| O-CH2 | 4.10 – 4.15 | Triplet (t) | 2H | Deshielded by the adjacent oxygen atom. |
| COOCH3 (Ester Methyl) | 3.85 – 3.90 | Singlet (s) | 3H | Characteristic methyl ester singlet.[2] |
| N-CH2 | 2.70 – 2.75 | Triplet (t) | 2H | Moderately deshielded by the amine nitrogen. |
| N(CH3)2 | 2.30 – 2.35 | Singlet (s) | 6H | CRITICAL CHECK: Must integrate to 6H relative to the 2H aromatic signals. |
Self-Validating Check: If the integral of the N(CH3)2 peak is < 6.0 relative to the aromatic protons, your sample likely contains unreacted Methyl 4-hydroxybenzoate or solvent impurities.
Method B: LC-MS (ESI) – Molecular Weight & Fragmentation[2]
Why it works: While NMR confirms connectivity, Mass Spectrometry (MS) confirms the elemental composition. Electrospray Ionization (ESI) in positive mode is ideal for this basic amine.
Experimental Protocol
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Ionization: ESI Positive Mode (The tertiary amine protonates easily).
-
Scan Range: 50–500 m/z.
Fragmentation Logic
-
Parent Ion: [M+H]+ = 224.13 m/z .
-
Key Fragment 1: Loss of the dimethylamine group [-NH(CH3)2].
-
Key Fragment 2: Cleavage of the ether linkage, yielding the hydroxybenzoate cation.
Comparative Insight: unlike UV detection, MS is blind to impurities that do not ionize well (e.g., inorganic salts), which is why it must be paired with HPLC-UV/DAD.
Method C: HPLC-DAD – Purity & Homogeneity[1][2]
Why it works: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is the only method capable of quantifying trace organic impurities like the starting material (Methyl 4-hydroxybenzoate) which may co-crystallize with the product.
Experimental Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 20 mM Phosphate Buffer (pH 3.0) – Low pH prevents tailing of the amine.
-
B: Acetonitrile.[3]
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: 254 nm (aromatic ring) and 210 nm (general).
Visualization: Chromatographic Separation Logic
Figure 2: Separation logic on a C18 column. The phenolic impurity is more polar and elutes earlier than the target amino-ester.[1]
Comparative Analysis Summary
The following table contrasts the performance of the discussed methods specifically for this compound.
| Feature | 1H-NMR | LC-MS | HPLC-DAD | FT-IR |
| Primary Utility | Structural Proof (Connectivity) | Molecular Weight Confirmation | Quantitative Purity (%) | Functional Group ID (Quick Check) |
| Specificity | High (Distinguishes isomers) | Medium (Mass only) | Medium (Retention time only) | Low (Fingerprint only) |
| LOD (Sensitivity) | Low (~1%) | Very High (ppb range) | High (ppm range) | Low (>5%) |
| Critical Blind Spot | Cannot easily detect <1% inorganic salts or trace isomers.[1] | Blind to non-ionizable impurities. | Cannot prove structure without standards. | Difficult to interpret for complex mixtures. |
| Cost per Run | High (Instrument time) | Medium | Low | Very Low |
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[4][5] Link
-
BenchChem. (2023). This compound Product Specifications and Spectral Data.Link
-
National Institute of Standards and Technology (NIST). (2023). Methyl 4-hydroxybenzoate Mass Spectrum (Impurity Reference). NIST Chemistry WebBook, SRD 69. Link
-
Royal Society of Chemistry. (2014). Supporting Information: Synthesis and NMR Characterization of Amino-Alkoxy Benzoates. RSC Advances. Link
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. Link
Sources
Comparison of Methyl 4-(2-(dimethylamino)ethoxy)benzoate with other intermediates for Selective Estrogen Receptor Modulators
Executive Summary
In the development of Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen, Toremifene, and Raloxifene, the introduction of the pharmacophoric basic side chain—2-(dimethylamino)ethoxy —is a critical process decision.
This guide compares the utility of Methyl 4-(2-(dimethylamino)ethoxy)benzoate (hereafter Intermediate A ) against two prevailing alternatives: the Benzophenone Intermediate and the Late-Stage Alkylation strategy.
The Verdict: While the Benzophenone route offers fewer steps to the olefin core via McMurry coupling, Intermediate A provides superior control over Genotoxic Impurities (GTIs). By introducing the alkyl side chain early on a low-cost ester scaffold, manufacturers can purge unreacted alkylating agents (DMC) before expensive core assembly, ensuring regulatory compliance (ICH M7) with higher certainty.
Part 1: Structural & Retrosynthetic Analysis
To understand the strategic value of Intermediate A, we must visualize where it sits in the retrosynthetic tree compared to its alternatives.
Intermediate A functions as a "Pivot Molecule." It is stable, crystalline, and easily purified, serving as a clean precursor for more complex electrophiles (like benzophenones) or reacting directly with nucleophiles to form the triaryl core.
Figure 1: Retrosynthetic analysis showing the strategic positioning of the Methyl Ester (Green) vs. Late-Stage Alkylation (Red dashed line) and Benzophenone routes (Blue).
Part 2: Comparative Performance Metrics
The following data synthesizes process chemistry metrics from standard SERM synthesis protocols (e.g., J. Org. Chem., Patent EP0168175).
Table 1: Strategic Comparison of Intermediates
| Feature | Methyl Ester (Intermediate A) | Benzophenone Intermediate | Late-Stage Alkylation |
| Reaction Type | Grignard / Nucleophilic Addition | McMurry Coupling / Grignard | Williamson Ether Synthesis |
| Step Count (to Core) | Moderate (Requires conversion) | Low (Direct coupling) | High (Core built first) |
| GTI Risk (DMC) | Low (Purged early) | Low (Purged early) | Critical (Introduced in final step) |
| Purification | Crystallization (High efficiency) | Crystallization / Distillation | Column / HPLC often required |
| Cost Efficiency | High (Start from Methyl Paraben) | Moderate (Higher SM cost) | Low (Loss of advanced core) |
| Atom Economy | Good | Excellent | Moderate |
Why Choose the Methyl Ester?
-
Regulatory Safety (ICH M7): 2-(dimethylamino)ethyl chloride (DMC) is a mutagenic alkylating agent. Using it in the last step (Late-Stage Alkylation) requires proving its absence to ppm levels in the final drug. Using the Methyl Ester moves this risk upstream; the ester is purified before it ever touches the expensive triaryl core, ensuring the final API is free of DMC.
-
Solubility & Handling: The methyl ester is a stable solid (mp ~60°C), whereas the corresponding acid chlorides or free amines can be hygroscopic oils or unstable. This facilitates bulk storage and transport.
Part 3: Experimental Protocol (Grignard Addition)
This protocol demonstrates the conversion of Intermediate A into a tertiary alcohol precursor, a common step in synthesizing symmetrical triaryl systems or preparing for dehydration.
Objective: Synthesis of Bis(4-methoxyphenyl)-[4-[2-(dimethylamino)ethoxy]phenyl]methanol.
Reagents & Equipment
-
Substrate: this compound (1.0 eq)
-
Reagent: 4-Methoxyphenylmagnesium bromide (2.5 eq, 1.0 M in THF)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Quench: Saturated NH₄Cl solution
-
Apparatus: 3-neck RBF, N₂ atmosphere, addition funnel, reflux condenser.
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Flame-dry the glassware and purge with Nitrogen (
). -
Dissolve Intermediate A (10 g, 44.8 mmol) in anhydrous THF (100 mL). Cool to 0°C.
-
-
Grignard Addition (Exothermic Control):
-
Critical Step: Add the 4-Methoxyphenylmagnesium bromide solution dropwise over 45 minutes.
-
Observation: Maintain internal temperature
to prevent side reactions (e.g., enolization/polymerization). -
Once addition is complete, allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.
-
-
Reaction Monitoring:
-
Check via TLC (Mobile Phase: 10% MeOH in DCM).
-
Success Criteria: Disappearance of the ester spot (
) and appearance of the more polar alcohol spot.
-
-
Quench & Workup (Hydrolysis):
-
Cool reaction mixture to 0°C.
-
Slowly add Saturated NH₄Cl (50 mL). Caution: Vigorous gas evolution.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Hexane (1:4).
-
Typical Yield: 85-92%.
-
Part 4: Process Flow & Quality Control
To ensure reproducibility, the process must follow a strict logic flow, particularly regarding impurity control.
Figure 2: Process flow for the conversion of Intermediate A, highlighting the critical QC input checkpoint for moisture control.
Impurity Profiling (Critical)
When using Intermediate A, the following impurities must be monitored:
-
Hydrolyzed Acid: 4-(2-(dimethylamino)ethoxy)benzoic acid.[1] Arises from moisture in the Grignard step. Limit: < 0.5%.
-
Mono-addition Ketone: If Grignard stoichiometry is insufficient (< 2.0 eq), the ketone intermediate remains. Limit: < 1.0%.
-
Residual DMC: Although introduced upstream, verify absence in Intermediate A before starting the Grignard reaction. Limit: < 20 ppm.
References
-
Jordan, V. C. (2003). "Tamoxifen: a most unlikely pioneering medicine." Nature Reviews Drug Discovery, 2(3), 205-213. Link
-
Robertson, D. W., & Katzenellenbogen, J. A. (1982). "Synthesis of the E and Z isomers of the antiestrogen tamoxifen." The Journal of Organic Chemistry, 47(12), 2387-2393. Link
-
Richardson, D. N., et al. (1986). "Preparation of Tamoxifen." European Patent Application EP0168175. Link
-
Teasdale, A., et al. (2013). "Risk assessment of genotoxic impurities in new chemical entities: strategies to demonstrate control." Organic Process Research & Development, 17(2), 221-230. Link
-
PubChem Compound Summary. (n.d.). "Methyl 4-[2-(dimethylamino)ethoxy]benzoate."[1] National Center for Biotechnology Information. Link[1]
Sources
A Comparative Guide to the Biological Activity of Methyl 4-(2-(dimethylamino)ethoxy)benzoate Derivatives
In the landscape of medicinal chemistry, the structural scaffold of Methyl 4-(2-(dimethylamino)ethoxy)benzoate serves as a versatile template for the development of a diverse array of biologically active compounds. This guide provides a comparative analysis of various derivatives, elucidating how structural modifications influence their therapeutic potential across different biological targets. We will delve into their synthesis, mechanisms of action, and comparative efficacy, supported by experimental data to guide researchers and drug development professionals in this promising area of study.
Introduction: The Versatile Scaffold of this compound
This compound is a benzoate ester characterized by a dimethylaminoethoxy side chain.[1] This structural motif is a key building block in the synthesis of various pharmaceutical agents.[1] The core structure presents multiple sites for chemical modification, including the ester, the tertiary amine, and the aromatic ring, allowing for the generation of a wide range of derivatives with tailored biological activities.[1] These derivatives have shown promise in several therapeutic areas, including cancer, infectious diseases, and local anesthesia.
Synthesis of this compound Derivatives
The synthesis of these derivatives typically involves a foundational two-step process encompassing etherification and esterification.[1] A common strategy involves the reaction of methyl 4-hydroxybenzoate with an appropriate N-(2-chloroethyl)amine hydrochloride in the presence of a base like anhydrous potassium carbonate.[1] This straightforward approach allows for the introduction of diverse amine functionalities, a key determinant of biological activity.
Experimental Protocol: General Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters [1][2]
-
Reaction Setup: To a solution of methyl 4-hydroxybenzoate in dimethylformamide (DMF), add anhydrous potassium carbonate.
-
Addition of Amine: Add the desired N-(2-chloroethyl) cyclic amine hydrochloride to the mixture.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80°C) for a designated period (e.g., 24 hours).
-
Workup: After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure ester derivative.
Comparative Biological Activities
Anticancer Activity
Derivatives of the core scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer progression.
3.1.1. Inhibition of Microtubule Affinity Regulating Kinase 4 (MARK4)
MARK4 is a Ser/Thr kinase that has emerged as a promising target in cancer therapy due to its role in cell division and microtubule dynamics.[3] Hydrazone derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been identified as potent MARK4 inhibitors.[3]
Two standout compounds, H4 and H19 , have shown excellent inhibitory activity in the nanomolar range.[3] Their efficacy has been demonstrated in breast (MCF-7) and lung (A549) cancer cell lines.[3]
| Compound | Target | MCF-7 IC50 (µM) | A549 IC50 (µM) | Reference |
| H4 | MARK4 | 27.39 | 45.24 | [3] |
| H19 | MARK4 | 34.37 | 61.50 | [3] |
These compounds were found to inhibit the clonogenic potential of cancer cells and induce apoptosis, highlighting their potential as lead molecules for developing novel anticancer therapies.[3]
3.1.2. Inhibition of the Pentose Phosphate Pathway (PPP)
The pentose phosphate pathway is crucial for cancer cell proliferation and survival. Methyl benzoate derivatives have been investigated as inhibitors of key PPP enzymes, glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[4] While the specific derivatives in the study were methyl 4-aminobenzoates, this provides a strong rationale for exploring the PPP inhibitory potential of this compound analogs.[4]
Experimental Protocol: MTT Assay for Cytotoxicity [5][6]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Antiprotozoal Activity
The scaffold has also been explored for its efficacy against protozoan parasites, such as Entamoeba histolytica.
3.2.1. Inhibition of Entamoeba histolytica
A series of hydrazone derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide were synthesized and evaluated for their antiamoebic activity.[7][8] The incorporation of the dimethylaminoethoxy and hydrazone moieties into a single molecule proved to be a successful strategy.[7] The compound N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazide emerged as the most potent in the series.[7][8] Importantly, these compounds exhibited favorable cytotoxicity profiles against A549 lung cancer cells, suggesting a degree of selectivity.[7][8]
Enzyme Inhibition
Beyond cancer-related enzymes, these derivatives have shown inhibitory activity against other clinically relevant enzymes.
3.3.1. Urease Inhibition
Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been investigated as urease inhibitors.[1] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.
3.3.2. Acetylcholinesterase (AChE) Inhibition
The dimethylamino moiety is a common feature in acetylcholinesterase inhibitors.[9] Structure-activity relationship studies on related compounds have shown that the pendant aliphatic amine is crucial for activity.[9] Modifications such as replacing the dimethylamino group with a diethylamino group or a heterocyclic substituent like morpholine or imidazole led to reduced activity.[9] This underscores the importance of the dimethylamino group for potent AChE inhibition.
Local Anesthetic Activity
The structural features of these derivatives bear resemblance to known local anesthetics. The presence of a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine are characteristic of many local anesthetic agents.[10][11] While specific data on this compound derivatives as local anesthetics is limited in the provided search results, the structural analogy to compounds like tetracaine suggests this is a promising area for further investigation.[10][12]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
The Amine Group: The tertiary amine is critical for activity. Modifications to the alkyl groups on the nitrogen or its incorporation into a cyclic structure significantly impact biological effects.[1] For AChE inhibition, the dimethylamino group appears optimal.[9]
-
The Hydrazone Linkage: The introduction of a hydrazone moiety has proven effective in generating potent MARK4 inhibitors and antiamoebic agents.[3][7]
-
Aromatic Ring Substituents: Altering substituents on the benzene ring can modulate the electronic properties and, consequently, the biological activity of the molecule.[1]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams provide a visual representation of key processes.
Caption: General synthesis workflow for this compound derivatives.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Caption: Simplified pathway showing the inhibitory effect of derivatives on MARK4.
Conclusion and Future Directions
The this compound scaffold is a fertile ground for the discovery of new therapeutic agents. The derivatives have demonstrated a broad spectrum of biological activities, including promising anticancer, antiprotozoal, and enzyme-inhibiting properties. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, which are crucial for optimizing potency and selectivity.
Future research should focus on:
-
Systematic SAR studies: A more comprehensive evaluation of a series of derivatives against specific targets to refine the understanding of the structural requirements for activity.
-
Mechanism of action studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects.
-
In vivo evaluation: Promising candidates identified in vitro should be advanced to in vivo models to assess their efficacy and pharmacokinetic profiles.
This guide provides a foundational understanding of the biological potential of this compound derivatives. The presented data and protocols should serve as a valuable resource for researchers dedicated to the development of novel therapeutics.
References
-
Khan, S., et al. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances, 10(36), 21357-21368. Available at: [Link]
-
Acar, Ç., et al. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. Biotechnology and Applied Biochemistry, 69(3), 1275-1283. Available at: [Link]
-
Aboul-Ela, M. A., Issa, D. A. E., & Mansour, F. H. (2018). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. Medicinal Chemistry, 8(5), 1-6. Available at: [Link]
-
Khan, S., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry, 124, 584-593. Available at: [Link]
-
Semantic Scholar. (n.d.). A concise synthesis of substituted benzoates. Retrieved from [Link]
-
DiVA. (2023). Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease- Transmitting Mosquitoes. Retrieved from [Link]
- Google Patents. (2006). WO 2006/011696 A1.
-
ResearchGate. (n.d.). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy) benzohydrazide derivatives as inhibitors of Entamoeba histolyica | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Activities of Methyl-4-[[(2E)-3,7-dimethyl-oxy]-3-hydroxybenzoate. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (1982). Local anesthetics: 2-N,N-dialkylaminoacyl-2'-methyl (or 2',6'-dimethyl)-4'-butylaminoanilides. 71(6), 680-6. Available at: [Link]
-
Pharmacy Concepts. (n.d.). Local Anesthetics. Retrieved from [Link]
-
I.R.I.S. (n.d.). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships. Retrieved from [Link]
-
Islam, M. (2025). Anti-Tumor and Apoptotic Potential of 4-hydroxy-2-Methylbenzothiazole on MDA-MB-231 Cell Line. Journal of Health and Rehabilitation Research, 5(4), 1161-1167. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Etomidate derivatives: Novel pharmaceutical agents in anesthesia. Retrieved from [Link]
-
PubMed. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
-
Janev, N., & Ouanounou, A. (2024). Local anesthetics in oral and maxillofacial medicine: pharmacology, adverse effects, drug interactions and clinical manifestations. Annals of Translational Medicine, 12(1), 1. Available at: [Link]
-
Semantic Scholar. (2010). Methyl 4-[(Benzoylamino)methoxy]benzoate. Retrieved from [Link]
-
Chemspace. (n.d.). Methyl 4-[2-(methylamino)ethyl]benzoate hydrochloride. Retrieved from [Link])
Sources
- 1. This compound|CAS 73119-82-1 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anti-Tumor and Apoptotic Potential of 4-hydroxy-2-Methylbenzothiazole on MDA-MB-231 Cell Line [journal.waocp.org]
- 7. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. Local anesthetics: 2-N,N-dialkylaminoacyl-2'-methyl (or 2',6'-dimethyl)-4'-butylaminoanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyconcepts.in [pharmacyconcepts.in]
- 12. Local anesthetics in oral and maxillofacial medicine: pharmacology, adverse effects, drug interactions and clinical manifestations - Janev - Journal of Oral and Maxillofacial Anesthesia [joma.amegroups.org]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Methyl 4-(2-(dimethylamino)ethoxy)benzoate
Introduction
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose, offering high resolution, sensitivity, and precision essential for identifying and quantifying impurities.[1][2][3] This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of Methyl 4-(2-(dimethylamino)ethoxy)benzoate (CAS 73119-82-1), a versatile benzoate ester derivative used as a key building block in the synthesis of various pharmaceutical compounds.[4]
This document is designed for researchers, analytical chemists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, comparing a rapid isocratic method suitable for routine quality control against a more comprehensive gradient method designed as a stability-indicating assay.
Analyte Profile: this compound
Understanding the physicochemical properties of the analyte is paramount for developing a robust HPLC method.
-
Structure: The molecule contains three key functional groups: a methyl ester, a tertiary amine, and a substituted benzene ring.[4]
-
UV Absorbance: The benzoate chromophore provides strong UV absorbance, making UV-Vis or Diode-Array Detection (DAD) an ideal choice for detection.[5]
-
pKa: The tertiary amine (a dimethylamino group) imparts a basic character to the molecule. This means its ionization state, and therefore its retention in reversed-phase HPLC, will be highly dependent on the pH of the mobile phase.
-
Reactivity: The ester and ether linkages are potential sites for degradation, particularly hydrolysis under acidic or basic conditions. The tertiary amine can be susceptible to oxidation.[4]
The Imperative of a Stability-Indicating Method
A purity test is insufficient if it only separates the main compound from impurities present at the time of synthesis. A robust, "stability-indicating" method must also be able to separate the API from any degradation products that may form over time due to environmental factors like heat, light, humidity, acid, and base.[3][6] This is achieved through "forced degradation" or "stress testing," where the drug substance is intentionally exposed to harsh conditions to generate potential degradants.[7][8][9] A successful stability-indicating method will resolve the primary analyte peak from all degradation product peaks, ensuring an accurate assessment of its stability.[1][6]
Forced Degradation Experimental Workflow
The following workflow is a critical precursor to method comparison, as it generates the very impurities the HPLC methods must be able to resolve.
Caption: Workflow for Forced Degradation Studies.
Comparative HPLC Methodologies
We will compare two distinct reversed-phase HPLC (RP-HPLC) methods. The objective is to evaluate their respective abilities to provide accurate purity data, with a focus on the trade-offs between analysis speed and peak resolution.
Common Chromatographic Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent with DAD detector
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 240 nm
-
Sample Diluent: 50:50 Acetonitrile:Water
Method A: Rapid Isocratic Analysis
This method is designed for speed and simplicity, making it ideal for routine quality control (QC) where the impurity profile is well-characterized and elution times are predictable.
-
Column: C18, 4.6 x 100 mm, 3.5 µm particle size
-
Mobile Phase: 45:55 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0)
-
Flow Rate: 1.2 mL/min
-
Run Time: 8 minutes
Method B: Stability-Indicating Gradient Analysis
This method uses a gradient elution, which is essential for analyzing complex samples containing impurities with a wide range of polarities, as is common after forced degradation.[10]
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Run Time: 25 minutes
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 25 15.0 70 18.0 70 18.1 25 | 25.0 | 25 |
Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Forced Degradation Sample Preparation: Take aliquots of the stressed samples (from the workflow above). If acidic or basic, neutralize with an equimolar amount of base or acid, respectively. Dilute with the sample diluent to a final theoretical concentration of 100 µg/mL of the parent analyte.
Protocol 2: HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the standard solution in replicate (e.g., n=5) to establish system suitability (retention time reproducibility, peak area precision, tailing factor, and theoretical plates).
-
Inject the unstressed sample solution.
-
Inject each of the stressed sample solutions.
-
Process the data using appropriate chromatography software.
Results and Performance Comparison
The following tables summarize the hypothetical, yet scientifically plausible, data obtained from the analysis of the base-hydrolyzed sample, which typically shows significant degradation for ester compounds.
Table 1: Chromatographic Performance Data (Base Degraded Sample)
| Parameter | Method A (Isocratic) | Method B (Gradient) | Rationale & Interpretation |
| Analyte Retention Time (min) | 4.52 | 10.85 | The longer column and shallower gradient in Method B result in a longer retention time, often leading to better resolution. |
| Degradant 1 (Hydrolysis Product) RT (min) | 1.81 | 3.24 | The polar hydrolysis product elutes early in both methods. |
| Degradant 2 (Unknown) RT (min) | 4.25 | 9.98 | This impurity is a critical pair with the main analyte. |
| Resolution (Analyte / Degradant 2) | 1.3 | 2.5 | Method B is superior. A resolution < 1.5 (Method A) indicates incomplete separation, leading to inaccurate purity calculations.[11] Method B provides baseline separation (Rs > 2.0). |
| Analyte Tailing Factor | 1.4 | 1.1 | Method B shows better peak shape. The controlled gradient and lower flow rate minimize peak tailing, which is crucial for accurate integration. |
| Total Analysis Time (min) | 8 | 25 | Method A is significantly faster, making it suitable for high-throughput environments if resolution is adequate for known impurities. |
Table 2: Calculated Purity Assessment (Base Degraded Sample)
| Method | Main Peak Area % | Comments |
| Method A (Isocratic) | 88.5% | Purity is likely overestimated due to co-elution of Degradant 2 with the main analyte peak. |
| Method B (Gradient) | 85.2% | Provides a more accurate purity value due to complete separation of all degradation products. |
Discussion: Choosing the Right Method
The experimental data clearly illustrates the trade-off between speed and resolving power.
-
Method A (Isocratic) is fast and uses less solvent, making it cost-effective for routine analysis of batches where the impurity profile is known and all impurities are well-resolved from the main peak. However, its low resolving power for the critical impurity pair (Analyte/Degradant 2) makes it unsuitable as a stability-indicating method. An inaccurate purity value could lead to the release of a product that does not meet stability specifications.
-
Method B (Gradient) is the unequivocally superior choice for method development, validation, and stability studies.[10] Its higher resolving power ensures that all potential degradation products, even those eluting close to the main peak, are separated and quantified accurately.[11] This specificity is a non-negotiable requirement from regulatory bodies like the FDA and ICH for ensuring drug safety and quality over its shelf life.[3][7]
Caption: Decision tree for HPLC method selection.
Conclusion
The selection of an HPLC method for purity assessment is a critical decision in pharmaceutical analysis. While a rapid isocratic method offers advantages in speed for routine QC, a comprehensive gradient method is indispensable for developing a true stability-indicating assay for this compound. The gradient method's superior resolving power ensures accurate quantification of the analyte in the presence of process impurities and degradation products, thereby guaranteeing the reliability of stability data and upholding the highest standards of product quality and patient safety.
References
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). SciSpace. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved from [Link]
-
Forced Degradation Testing. (n.d.). Galbraith Laboratories, Inc.. Retrieved from [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? (2023, July 27). Moravek. Retrieved from [Link]
-
Why HPLC Is Essential in the Pharmaceutical Industry. (n.d.). Pharma Now. Retrieved from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025, August 10). Journal of Chromatography & Separation Techniques. Retrieved from [Link]
-
Shabir, G. A. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Retrieved from [Link]
-
HPLC in Pharmaceutical Applications. (2025, October 1). Lab Manager. Retrieved from [Link]
-
HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024, July 23). Torontech. Retrieved from [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. moravek.com [moravek.com]
- 3. pharmanow.live [pharmanow.live]
- 4. benchchem.com [benchchem.com]
- 5. galbraith.com [galbraith.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. onyxipca.com [onyxipca.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. torontech.com [torontech.com]
Elemental Analysis for the Characterization of Methyl 4-(2-(dimethylamino)ethoxy)benzoate
A Comparative Technical Guide for Drug Development Professionals
Executive Summary
In the synthesis of pharmaceutical intermediates like Methyl 4-(2-(dimethylamino)ethoxy)benzoate (CAS 73119-82-1), structural identity confirmation via NMR or Mass Spectrometry is standard. However, these techniques often fail to capture the bulk purity of the material—specifically the presence of inorganic salts, trapped solvents, or moisture absorbed by the hygroscopic tertiary amine moiety.
This guide details the application of Elemental Analysis (CHN Combustion) as a critical, orthogonal quality gate. We compare its efficacy against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), providing a validated protocol for handling this specific amino-ester.
Compound Profile & Theoretical Baseline
Before initiating analysis, the theoretical composition must be established. This compound functions as a key intermediate for gastroprokinetic agents (e.g., Itopride).[1]
-
Chemical Formula:
[1][2] -
Physical State: Viscous oil or low-melting solid (dependent on purity/salt form).
-
Key Functional Groups:
-
Tertiary Amine: Susceptible to protonation and hygroscopicity.
-
Methyl Ester: Susceptible to hydrolysis if handled improperly.
-
Theoretical CHN Composition
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |
| Carbon (C) | 12 | 12.011 | 144.132 | 64.55% |
| Hydrogen (H) | 17 | 1.008 | 17.136 | 7.68% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 6.27% |
| Oxygen (O) | 3 | 15.999 | 47.997 | 21.50% (Calculated by difference) |
Comparative Analysis: EA vs. HRMS vs. qNMR
While HRMS confirms what you made, Elemental Analysis (EA) confirms how pure the bulk sample is. The following matrix compares these techniques for this specific amino-benzoate.
Table 1: Technique Performance Matrix
| Feature | Elemental Analysis (CHN) | HRMS (ESI-TOF) | Quantitative NMR (qNMR) |
| Primary Output | Empirical Formula / Bulk Purity | Exact Mass / Molecular Formula | Molar Ratio / Purity % |
| Sample Requirement | 2–5 mg (Destructive) | <0.1 mg (Non-destructive) | 5–20 mg (Non-destructive) |
| Detection Bias | None (Total combustion) | High (Ionization suppression) | Medium (Relaxation times/Solubility) |
| Inorganic Detection | Indirect (Values drop proportionally) | No (Invisible to MS) | No (Unless nuclei specific) |
| Solvent/Water Detection | Yes (Deviates C/H/N values) | No (Desolvation occurs) | Yes (If peaks don't overlap) |
| Suitability for CAS 73119-82-1 | High (Detects trapped water in amine) | Medium (Confirms identity only) | High (If internal std is compatible) |
Expert Insight: The "Amine Trap"
For this compound, the tertiary amine is a "moisture magnet."
-
HRMS will show the correct
peak (224.27 m/z) even if the sample is 10% water. -
EA will show a significant deviation in Carbon % (lowering it) and Hydrogen % (potentially raising it), immediately flagging the impurity.
-
Recommendation: Use HRMS for ID, but require EA within ±0.4% for bulk release.
Experimental Protocol: CHN Combustion Analysis
Pre-Analysis Workflow (Critical)
The physical state (viscous oil) and chemical nature (amine) require specific handling to avoid "splattering" during combustion or weighing errors.
Figure 1: Characterization workflow emphasizing the critical drying step for hygroscopic amines.
Step-by-Step Methodology
Equipment: PerkinElmer 2400 Series II or Elementar vario EL cube.
Reagents: Acetanilide (Standard), Tin Capsules (for liquids/oils), Tungsten Trioxide (
-
Sample Preparation (The Differentiator):
-
Problem: The dimethylamino group creates a hygroscopic oil.
-
Solution: Dry the sample in a vacuum desiccator over
for at least 12 hours at 40°C. Do not exceed 60°C to avoid ester hydrolysis or volatility issues.
-
-
Weighing:
-
Use Tin Capsules (Sn) specifically designed for liquids.
-
Tare the empty capsule.
-
Using a micro-spatula or syringe, introduce 1.5 – 2.5 mg of the oil into the capsule.
-
Cold Welding: Fold the tip of the capsule and press firmly to seal the liquid inside (cold weld) to prevent evaporation of the sample prior to combustion.
-
-
Combustion Parameters:
-
Combustion Temp: 975°C (Ensure complete oxidation of the aromatic ring).
-
Reduction Temp: 650°C (Copper column).
-
Oxygen Boost: Set to 2-3 seconds to ensure the "flash combustion" overcomes the stability of the benzoate ring.
-
-
Calibration:
-
Run 3 blanks.
-
Run K-factor calibration using Acetanilide (C=71.09%, H=6.71%, N=10.36%).
-
The K-factor must be stable (<0.2% RSD) before running the sample.
-
Data Interpretation & Troubleshooting
As a Senior Scientist, you must look beyond the "Pass/Fail" binary. The direction of the error tells the story.
Table 2: Representative Data Scenarios
| Scenario | % Carbon (Theory: 64.55) | % Hydrogen (Theory: 7.68) | % Nitrogen (Theory: 6.27) | Diagnosis | Action |
| A (Ideal) | 64.48 | 7.71 | 6.25 | Pure (Within ±0.4%) | Release Batch. |
| B (Wet) | 62.10 | 8.15 | 6.01 | Water Contamination. Low C, High H. | Dry sample longer under high vacuum. |
| C (Solvent) | 60.50 | 7.20 | 5.80 | DCM Trap. (Dichloromethane is heavy/non-combustible C source). | Run |
| D (Incomplete) | 63.80 | 7.50 | 5.10 | Incomplete Combustion. Low N is typical of soot formation. | Increase |
The "±0.4%" Rule
Most medicinal chemistry journals (J. Med. Chem., ACS Med. Chem. Lett.) require elemental analysis to be within ±0.4% of the theoretical value [1].[3]
-
Why? A deviation of 0.4% typically corresponds to >95% purity, aligning with the standard for biological testing.
-
Calculation: If your sample contains 1 mole of water per mole of compound, the MW shifts from 223.27 to 241.29.
-
New %C =
(A massive ~5% drop).
-
Mechanistic Visualization
Understanding the combustion process helps in troubleshooting "Scenario D" (Incomplete Combustion).
Figure 2: The combustion train. Note that the Reduction Zone is critical for converting the Nitrogen oxides (NOx) generated by the amine group back into measurable
Conclusion
For This compound , Elemental Analysis is not an obsolete technique but a vital purity safeguard. While HRMS confirms the structure, EA (specifically the Carbon and Nitrogen values) acts as the primary gatekeeper against bulk solvent retention and hydration—common pitfalls in amino-ester handling.
Final Recommendation:
-
Confirm ID with HRMS/NMR .
-
Dry aggressively (Vacuum/P2O5).
-
Validate bulk purity with EA (Target: C ±0.4%) .
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Sources
Potential alternatives to Methyl 4-(2-(dimethylamino)ethoxy)benzoate in synthetic chemistry
Executive Summary & Application Scope
Methyl 4-(2-(dimethylamino)ethoxy)benzoate (CAS: 73119-82-1) is a critical pharmacophore intermediate.[1] It serves as the structural backbone for a class of benzamide gastroprokinetics (e.g., Itopride ), Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen analogs, and various antihistamines.
The molecule features a "basic ether" side chain—a 2-(dimethylamino)ethoxy group—attached to a benzoate ester.[1] While commercially available, it is often plagued by supply chain volatility, high markup costs, and variable purity.
This guide analyzes three strategic alternatives for researchers who need this moiety but wish to bypass the direct purchase of the expensive ester. We compare the direct synthesis routes (Process Alternatives) and structural surrogates (Chemical Alternatives) to optimize cost, safety, and scalability.
Strategic Analysis: Process Alternatives
When the specific ester is unavailable or cost-prohibitive, the industry standard is to synthesize it from Methyl 4-hydroxybenzoate (Methyl Paraben) . Below is a comparative analysis of the three primary synthetic strategies.
Comparison Matrix: Synthetic Routes
| Feature | Route A: Williamson Ether (Standard) | Route B: Mitsunobu Coupling (Lab Scale) | Route C: Inverse Displacement (Safety Focused) |
| Reagents | Methyl Paraben + 2-(Dimethylamino)ethyl chloride HCl | Methyl Paraben + 2-(Dimethylamino)ethanol | Methyl 4-(2-chloroethoxy)benzoate + Dimethylamine |
| Atom Economy | High | Low (Generates Ph₃PO + Hydrazine) | Moderate |
| Safety Profile | High Risk: Precursor forms aziridinium ion (blister agent). | Moderate: DIAD/DEAD are shock-sensitive; toxic byproducts. | Good: Avoids handling nitrogen mustards directly. |
| Scalability | Excellent (Industrial Standard) | Poor (Chromatography required) | Good (Gas handling required) |
| Cost | Low | High | Moderate |
Deep Dive: The Causality of Choice
Option A: The Williamson Ether Synthesis (Industrial Preferred)
-
Mechanism: SN2 substitution using a phenoxide nucleophile.
-
Why it works: The pKa of Methyl Paraben (~8.5) allows deprotonation by weak bases like K₂CO₃.
-
The Trap: The alkylating agent, 2-(dimethylamino)ethyl chloride, cyclizes to a toxic aziridinium ion in solution.
-
Expert Insight: Never use the free base of the alkyl chloride. Use the Hydrochloride salt and generate the free base in situ within the reaction vessel using excess carbonate. This minimizes exposure to the vesicant intermediate.
Option B: The Mitsunobu Reaction (Discovery Preferred)
-
Mechanism: Activation of the alcohol by PPh₃/DIAD followed by SN2 inversion.[2]
-
Why it works: It allows the use of 2-(dimethylamino)ethanol, which is cheap, stable, and non-toxic compared to the chloride.
-
The Trap: Purification is a nightmare due to Triphenylphosphine oxide (TPPO).
-
Expert Insight: Use this only for <5g scales where column chromatography is viable. For larger scales, the TPPO removal outweighs the convenience of the reagents.
Option C: The Inverse Displacement (The "Safe" Route)
-
Mechanism: First alkylate phenol with 1-bromo-2-chloroethane, then displace chloride with dimethylamine.
-
Why it works: It avoids handling the unstable amino-chloride entirely.
-
Expert Insight: This is the preferred route if your lab lacks the safety protocols for handling nitrogen mustard precursors.
Visualization: Decision Pathways
The following diagram outlines the decision logic for selecting the correct alternative based on your project constraints.
Figure 1: Decision matrix for selecting the synthesis strategy based on scale and safety constraints.
Validated Experimental Protocols
Protocol A: Scalable Williamson Synthesis (The "In-Situ" Method)
Best for: >10g synthesis, cost-efficiency.
Reagents:
-
Methyl 4-hydroxybenzoate (1.0 equiv)
-
2-(Dimethylamino)ethyl chloride hydrochloride (1.2 equiv)[3]
-
Potassium Carbonate (anhydrous, milled) (2.5 equiv)
-
Potassium Iodide (0.1 equiv - Catalyst)
-
Solvent: Acetone (reflux) or DMF (80°C)
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, charge Methyl 4-hydroxybenzoate and K₂CO₃ in Acetone (0.5 M concentration).
-
Activation: Stir at room temperature for 30 minutes. The mixture will turn yellow/orange as the phenoxide forms.
-
Addition: Add the solid 2-(dimethylamino)ethyl chloride HCl directly to the flask. Do not neutralize it beforehand.
-
Catalysis: Add catalytic KI (Finkelstein condition) to accelerate the reaction via the transient formation of the alkyl iodide.
-
Reaction: Reflux (approx. 56°C) for 12–18 hours.
-
Validation (TLC): Check silica TLC (Eluent: 5% MeOH in DCM). Product Rf ~ 0.4; Starting phenol Rf ~ 0.7. The product will streak slightly due to the amine.
-
Workup: Cool. Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.
-
Purification: If necessary, convert to the HCl salt by bubbling HCl gas or adding TMSCl/MeOH. The salt precipitates cleanly.
Protocol B: Mitsunobu Coupling
Best for: Rapid analog generation, avoiding toxic alkyl halides.
Reagents:
-
Methyl 4-hydroxybenzoate (1.0 equiv)
-
2-(Dimethylamino)ethanol (1.1 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step:
-
Setup: Dissolve Methyl 4-hydroxybenzoate, Amino-ethanol, and PPh₃ in anhydrous THF under Nitrogen at 0°C.
-
Addition: Add DIAD dropwise over 20 minutes. Exothermic reaction—maintain <5°C.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Concentrate THF. Triturate the residue with cold Ether/Hexanes (1:1). PPh₃O often precipitates out; filter it off.
-
Purification: Flash chromatography is mandatory (DCM:MeOH:NH₄OH 95:5:0.5).
Structural Alternatives (Bio-Isosteres)
If the specific dimethylamino-ethoxy structure is not strictly required (e.g., during SAR exploration), consider these commercially stable analogs that offer similar pKa and solubility profiles but often better metabolic stability.
| Analog | Structure Difference | Advantage |
| Methyl 4-(2-morpholinoethoxy)benzoate | Morpholine ring replaces dimethylamine | Lower hERG liability. Reduced basicity (pKa ~8 vs 9.5). Commercially available as a stable solid. |
| Methyl 4-(2-(pyrrolidin-1-yl)ethoxy)benzoate | Pyrrolidine ring replaces dimethylamine | Higher Potency. Often used to increase rigidity and receptor affinity compared to the flexible dimethyl chain. |
| Methyl 4-(3-(dimethylamino)propoxy)benzoate | Propyl linker (3 carbons) vs Ethyl (2 carbons) | Stability. The 3-carbon chain prevents the formation of the unstable aziridinium intermediate during synthesis/metabolism. |
Pathway Mechanism Diagram
The following diagram illustrates the mechanistic divergence between the Williamson and Mitsunobu routes, highlighting the critical "Aziridinium" safety bottleneck in Route A.
Figure 2: Mechanistic pathway comparison. Note the formation of the toxic Aziridinium ion in Route A, which is bypassed by Route B.
References
-
BenchChem. (2025).[4][5] Direct Synthesis Approaches to this compound. Retrieved from
-
World Intellectual Property Organization. (2006).[6] Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrochloride salt mediate. WO2006011696A1. Retrieved from
-
Aboul-Ela, M. A., et al. (2012). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters. ResearchGate. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from
-
Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Protocols. Retrieved from
Sources
- 1. This compound|CAS 73119-82-1 [benchchem.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]
Safety Operating Guide
Personal protective equipment for handling Methyl 4-(2-(dimethylamino)ethoxy)benzoate
CAS: 73119-82-1 Role: Pharmaceutical Intermediate / Synthetic Building Block Urgency: Immediate Operational Implementation
Executive Summary & Risk Context
As a Senior Application Scientist, I must emphasize that while Methyl 4-(2-(dimethylamino)ethoxy)benzoate is often categorized as a standard organic building block, its structural duality—combining a lipophilic benzoate ester with a basic tertiary amine—presents specific handling challenges that generic safety protocols often overlook.
The Core Hazard: The tertiary amine tail increases the molecule's basicity and lipophilicity. This allows the compound to penetrate the stratum corneum more effectively than simple benzoate esters. Consequently, dermal absorption and mucous membrane irritation are the primary vectors of exposure.
Operational Directive: Treat this compound as a potent irritant and potential sensitizer . All handling protocols must prioritize particulate containment to prevent inhalation of dust and direct dermal contact.
Chemical Hazard Deconstruction
To understand the PPE requirements, we must analyze the molecule's functional groups:
| Functional Group | Hazard Mechanism | Physiological Impact |
| Tertiary Amine | Protonation at physiological pH; basicity. | Chemical burns or severe irritation to eyes/mucosa; potential respiratory tract inflammation. |
| Benzoate Ester | Lipophilic carrier; hydrolysis in plasma. | Facilitates skin absorption; potential for systemic toxicity upon hydrolysis (releasing the amine alcohol). |
| Physical State (Solid) | Electrostatic dust generation. | High risk of airborne particulate generation during weighing/transfer, leading to inhalation exposure. |
PPE Selection Matrix
This matrix is designed for Synthesis Scale (1g – 100g) . For Kilo-lab scale, upgrade respiratory protection to PAPR.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand (Primary) | Nitrile Gloves (Min. thickness 5 mil / 0.12mm) | Nitrile offers superior resistance to organic esters compared to latex. The amine group degrades latex proteins. |
| Hand (Secondary) | Double Gloving Protocol | Required during weighing or dissolving. Outer glove is sacrificial; inner glove maintains the sterile/clean barrier. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient due to the basic nature of the amine. Dust or splash entry can cause immediate corneal injury. |
| Respiratory | N95 (Minimum) / P100 (Preferred) | If handling outside a fume hood (not recommended), a P100 half-face respirator is mandatory to capture fine organic dust. |
| Body | Polypropylene Lab Coat (Snap closure) | Cotton coats absorb liquids. Polypropylene or Tyvek provides a liquid-repellent barrier against ester solutions. |
Engineering Controls & Containment Logic
PPE is the last line of defense. Your primary safety system is the engineering control.
The "Swiss Cheese" Safety Model for CAS 73119-82-1:
-
Source: Weigh solid inside a Chemical Fume Hood or Powder Containment Balance Enclosure .
-
Path: Maintain face velocity at 80–100 fpm .
-
Receiver: PPE (Goggles/Respirator) protects the operator only if the hood fails.
Visualization: Risk-Based Decision Logic
The following diagram illustrates the decision pathway for selecting controls based on the physical state of the chemical.
Figure 1: Decision logic for engineering controls and PPE based on operational state.
Operational Protocol: Step-by-Step Handling
Scenario: Weighing 5.0g of this compound for a coupling reaction.
Phase 1: Pre-Operation (Gowning)
-
Don Inner Gloves: Nitrile, cuff over wrist.
-
Don Lab Coat: Ensure cuffs cover the inner glove wrist.
-
Don Outer Gloves: Nitrile, cuff over the lab coat sleeve. This creates a "shingle effect" where spills run off the glove, not into the sleeve.
-
Inspect Equipment: Verify fume hood certification sticker is current.
Phase 2: Active Handling
-
Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy. Static charge can cause the amine powder to "jump" onto gloves/sleeves.
-
Weighing: Open the container only inside the hood.
-
Transfer: Dissolve the solid immediately into the reaction solvent (e.g., DCM or DMF) to lock the particulate down into a liquid phase.
-
Decon: Wipe the balance area with a solvent-dampened wipe (Ethanol is effective for this ester).
Phase 3: Doffing (Critical for Contamination Control)
Most exposures occur when taking off dirty PPE.
Figure 2: Safe Doffing Sequence to prevent secondary exposure.
Waste Disposal & Emergency Response
Disposal (RCRA Compliance)
-
Solid Waste: Contaminated wipes, gloves, and weighing boats must be disposed of as Hazardous Solid Waste . Do not use regular trash.
-
Liquid Waste: Solutions containing this chemical must go into the Organic Solvent Waste stream.
-
Labeling: Clearly tag waste containers with "Contains Toxic Organic Amine/Ester."
Emergency First Aid
-
Eye Contact: Flush immediately with water for 15 minutes .[1] The basic amine group can cause rapid corneal hazing.
-
Skin Contact: Wash with soap and water.[1] Do not use alcohol/solvent to clean skin; this enhances absorption.
-
Spill (Solid): Do not dry sweep. Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3104610 (Analog Structure Analysis). PubChem.[2][3] [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards - Amines. Centers for Disease Control and Prevention. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
